tert-butyl 6-amino-1H-indazole-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 6-aminoindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-6-9(13)5-4-8(10)7-14-15/h4-7H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBZKAXFZUIBQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)N)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475907 | |
| Record name | 1-BOC-6-AMINO-INDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219503-81-8 | |
| Record name | 1-BOC-6-AMINO-INDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of tert-butyl 6-amino-1H-indazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-butyl 6-amino-1H-indazole-1-carboxylate, a key intermediate in medicinal chemistry. The document details its synthesis via two primary routes, comprehensive characterization data, and its application in the development of therapeutic agents, particularly kinase and histone acetyltransferase inhibitors.
Chemical Identity and Physical Properties
This compound is a substituted indazole derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the N1 position and an amino group at the C6 position of the indazole ring. This compound is recognized for its role as a crucial building block in the synthesis of various biologically active molecules.
| Property | Value | Reference |
| CAS Number | 219503-81-8 | |
| Molecular Formula | C₁₂H₁₅N₃O₂ | |
| Molecular Weight | 233.27 g/mol | |
| Melting Point | 171-172 °C | |
| Appearance | Solid | |
| Solubility | Slightly soluble in water |
Synthesis Protocols
Two primary synthetic strategies are commonly employed for the preparation of this compound. The selection of the route often depends on the availability of starting materials and desired purity.
Method 1: Reduction of a Nitro Precursor
This approach involves the reduction of a nitro-substituted indazole precursor. Catalytic hydrogenation is a common and effective method for this transformation.
Caption: Synthetic pathway via reduction of a nitro precursor.
Experimental Protocol:
-
Preparation: In a suitable reaction vessel, dissolve tert-butyl 6-nitro-1H-indazole-1-carboxylate in ethanol.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst to the solution.
-
Reaction: Stir the mixture under a hydrogen atmosphere (balloon pressure) at 25°C for 12 hours.
-
Work-up: Upon completion of the reaction (monitored by TLC), filter the mixture to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from an ethyl acetate/n-hexane mixture (1:3 v/v) to obtain the final product with high purity (≥99%).
Alternative reducing agents such as zinc powder in acidic conditions can also be employed, reportedly yielding the product in 72% isolated yield. However, catalytic hydrogenation is often preferred due to cleaner reaction profiles and avoidance of harsh acidic conditions.
Method 2: Boc Protection of 6-Amino-1H-indazole
This method involves the direct protection of the commercially available 6-amino-1H-indazole with a tert-butoxycarbonyl (Boc) group.
Caption: Synthetic pathway via Boc protection of 6-amino-1H-indazole.
Experimental Protocol:
-
Preparation: Dissolve 6-amino-1H-indazole in dimethylformamide (DMF).
-
Reagent Addition: Add N,N-diisopropylethylamine (DIPEA) as a base, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O).
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. This one-pot reaction typically achieves a high conversion rate (>95%).
-
Work-up: After the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure this compound.
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
| Technique | Data |
| ¹H NMR | δ (CDCl₃): 1.71 (s, 9H, Boc), 4.02 (br s, 2H, NH₂), 6.68-7.97 (m, aromatic protons). |
| ¹³C NMR | Data not explicitly found in the provided search results, but expected signals would include those for the Boc group (~28, 80 ppm), and aromatic carbons. |
| IR Spectroscopy | Specific data not found, but characteristic peaks for N-H stretching (amine), C=O stretching (carbamate), and aromatic C-H and C=C stretching would be expected. |
| Mass Spectrometry | Molecular Weight: 233.27 g/mol . Expected [M+H]⁺ peak around 234.12. |
Application in Drug Discovery: A Workflow Example
This compound is a valuable intermediate in the synthesis of kinase inhibitors and epigenetic modulators, such as the EP300/CBP histone acetyltransferase inhibitor DS-9300. The amino group at the C6 position serves as a key handle for further functionalization and elaboration into more complex molecular architectures.
The following diagram illustrates a generalized workflow for the utilization of this intermediate in a drug discovery pipeline.
Caption: Generalized workflow for the use of the title compound in drug discovery.
This workflow highlights the critical role of this compound as a starting point for generating a library of diverse compounds for biological screening. The Boc protecting group allows for selective reactions at other positions before its removal under acidic conditions to enable further modifications at the N1 position of the indazole ring. This strategic approach is fundamental in structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of drug candidates.
A Technical Guide to tert-butyl 6-amino-1H-indazole-1-carboxylate (CAS: 219503-81-8)
Abstract: This document provides a comprehensive technical overview of tert-butyl 6-amino-1H-indazole-1-carboxylate, a key chemical intermediate in medicinal chemistry and pharmaceutical research. It details the compound's physicochemical properties, synthesis protocols, biological activities, and primary applications. This guide is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental procedures and data presented for clarity and practical application.
Introduction
This compound (CAS Number: 219503-81-8) is a substituted indazole derivative of significant interest in the field of medicinal chemistry.[1] Structurally, it features an indazole core with a tert-butoxycarbonyl (Boc) protecting group at the N1 position and an amino group at the C6 position.[1] The Boc group enhances the compound's stability and solubility in organic solvents, making it a versatile and valuable building block for complex synthetic pathways.[1][2]
This compound serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules, particularly kinase inhibitors and epigenetic modulators.[1][3] Its utility has been demonstrated in the development of novel therapeutics for oncology and neurology.[2] Furthermore, it has been studied for its own biological activity, notably as an inhibitor of cytochrome P450 enzymes, which plays a critical role in drug metabolism.[1]
Physicochemical and Spectroscopic Data
The properties of this compound are summarized below. The data has been aggregated from various chemical suppliers and research publications.
| Property | Value | Reference(s) |
| CAS Number | 219503-81-8 | [1][2][4] |
| Molecular Formula | C₁₂H₁₅N₃O₂ | [2][4] |
| Molecular Weight | 233.27 g/mol | [2][4][5] |
| IUPAC Name | This compound | [1][4] |
| Synonyms | 1-Boc-6-amino-indazole, 6-Amino-indazole-1-carboxylic acid tert-butyl ester | [2][5] |
| Appearance | Yellow solid | [2] |
| Purity | ≥96% (HPLC), 97% | [2][4] |
| Melting Point | 171-172 °C | [5] |
| Boiling Point | 395.3 °C at 760 mmHg | [5] |
| Density | 1.2 ± 0.1 g/cm³ | [5] |
| Flash Point | 192.8 ± 25.7 °C | [5] |
| Water Solubility | Slightly soluble | [5] |
| Storage Conditions | 0-8 °C, sealed, dry | [2][3] |
| ¹H NMR (CDCl₃) | δ 1.71 (s, 9H, C(CH₃)₃), 4.02 (brs, 2H, NH₂), 6.68–7.97 (m, aromatic protons) | [1] |
Synthesis and Experimental Protocols
The most common synthetic route to this compound involves the reduction of its corresponding nitro precursor.
Detailed Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol is based on procedures for the reduction of nitroarenes to anilines.[5][6]
Materials:
-
tert-butyl 6-nitro-1H-indazole-1-carboxylate
-
Methanol (MeOH)
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Round-bottom flask
-
Stirring apparatus
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve tert-butyl 6-nitro-1H-indazole-1-carboxylate (1 equivalent) in methanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the starting material) to the solution.
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.
-
Maintain a positive pressure of hydrogen gas (e.g., using a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-8 hours).
-
Once the reaction is complete, carefully purge the system again with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The resulting this compound can be purified further by column chromatography on silica gel if necessary. A reported isolated yield for a similar reduction using zinc powder is 72%.[1]
Applications in Drug Discovery and Research
The primary value of this compound lies in its role as a versatile scaffold for synthesizing more complex molecules with therapeutic potential.
References
- 1. This compound | 219503-81-8 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate [myskinrecipes.com]
- 4. 1-Boc-6-aminoindazole 97% | CAS: 219503-81-8 | AChemBlock [achemblock.com]
- 5. echemi.com [echemi.com]
- 6. 1-BOC-5-AMINO-INDAZOLE | 129488-10-4 [chemicalbook.com]
Spectroscopic and Synthetic Profile of tert-butyl 6-amino-1H-indazole-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodology for the versatile chemical intermediate, tert-butyl 6-amino-1H-indazole-1-carboxylate. This compound serves as a critical building block in the development of various therapeutic agents. This document is intended to be a valuable resource for professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Data
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.97 - 6.68 | m | 3H | Aromatic protons |
| 4.02 | br s | 2H | -NH₂ |
| 1.71 | s | 9H | -C(CH₃)₃ |
¹³C NMR Data
Specific experimental ¹³C NMR data for this compound is not currently available in the cited literature. However, related indazole structures have been characterized using ¹³C NMR spectroscopy.[1]
Experimental Protocols
The following sections detail the general experimental procedures for the synthesis and spectroscopic analysis of indazole derivatives, which can be adapted for this compound.
Synthesis Protocol: Reduction of a Nitro Precursor
A common synthetic route to this compound involves the reduction of its nitro precursor, tert-butyl 6-nitro-1H-indazole-1-carboxylate.[2]
-
Reaction Setup: The nitro precursor is dissolved in a suitable acidic solvent.
-
Reduction: Zinc powder is added portion-wise to the solution under controlled temperature conditions.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired amino derivative.
NMR Spectroscopy Protocol
The following is a general protocol for acquiring NMR spectra of indazole derivatives.
-
Sample Preparation: A sample of the compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at 400 MHz for ¹H and 100 MHz for ¹³C.
-
Data Acquisition: Standard pulse programs are used to acquire the spectra.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak.
Synthetic Workflow
The synthesis of this compound can be visualized as a straightforward reduction process.
Caption: Synthetic route to this compound.
References
Navigating the Solubility Landscape of tert-butyl 6-amino-1H-indazole-1-carboxylate in Organic Solvents: A Technical Guide
For Immediate Release
Shanghai, China – December 25, 2025 – As a pivotal intermediate in the synthesis of kinase inhibitors and epigenetic modulators, understanding the physicochemical properties of tert-butyl 6-amino-1H-indazole-1-carboxylate is paramount for researchers, scientists, and drug development professionals.[1] This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, based on available data from synthetic methodologies and purification techniques. While precise quantitative solubility data remains limited in publicly accessible literature, this document collates qualitative information to guide solvent selection for synthesis, purification, and formulation development. Additionally, it outlines standard experimental protocols for solubility determination and illustrates the compound's role in metabolic pathways.
Qualitative Solubility Profile
The solubility of this compound is influenced by the presence of the tert-butoxycarbonyl (Boc) protecting group, which generally enhances its solubility in organic solvents.[1] The following table summarizes the qualitative solubility of the compound in several common organic solvents, inferred from its use in various chemical processes.
| Organic Solvent | Solubility | Contextual Evidence |
| Dimethylformamide (DMF) | Soluble | Used as a solvent for the Boc protection of 6-amino-1H-indazole, indicating good solubility.[1] |
| Dichloromethane (CH₂Cl₂) | Soluble | Utilized as a solvent during the synthesis of related indazole derivatives, suggesting solubility. |
| Ethyl Acetate / n-Hexane | Soluble in mixtures | The compound is purified through recrystallization from a 1:3 (v/v) mixture of ethyl acetate and n-hexane, indicating solubility in this combination.[1] |
| Tetrahydrofuran (THF) | Likely Soluble | THF is a common polar aprotic solvent used in similar organic syntheses. |
| Water | Low Solubility/Insoluble | Synthesis procedures involving aqueous washes suggest the compound has low solubility in water. |
Role in Cytochrome P450 Inhibition
This compound and its derivatives are recognized for their activity as inhibitors of cytochrome P450 (CYP) enzymes, particularly CYP1A2.[1] These enzymes are crucial for the metabolism of a wide range of xenobiotics, including many therapeutic drugs. Inhibition of CYP enzymes can alter the pharmacokinetics of co-administered drugs, making this a critical area of study in drug development to avoid potential drug-drug interactions.
Experimental Protocols for Solubility Determination
Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method is considered the gold standard for determining thermodynamic solubility. It measures the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation: An excess amount of the solid compound (this compound) is added to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: The vial is agitated (e.g., using a shaker or rotator) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is expressed in units such as mg/mL, g/L, or mol/L.
High-Throughput Kinetic Solubility Assays
For earlier stages of drug discovery, kinetic solubility methods are often employed due to their higher throughput and lower compound requirements. These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).
Methodology (General Principle):
-
Stock Solution: A concentrated stock solution of the compound is prepared in an organic solvent like dimethyl sulfoxide (DMSO).
-
Serial Dilution: The stock solution is serially diluted in the same solvent.
-
Addition to Aqueous/Organic Buffer: Aliquots of these dilutions are added to the target organic solvent (or a mixture).
-
Precipitation Detection: The formation of a precipitate is monitored over a short period (e.g., 1-2 hours). This can be detected by various means, such as turbidimetry (nephelometry), which measures the scattering of light by suspended particles.
-
Solubility Determination: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.
Conclusion
While quantitative solubility data for this compound in a range of organic solvents is not extensively published, qualitative insights from its synthesis and purification provide valuable guidance for its handling and application in research and development. The information presented in this guide, including its role as a cytochrome P450 inhibitor and standard protocols for solubility measurement, offers a foundational understanding for professionals in the pharmaceutical field. Further empirical studies are warranted to establish a comprehensive quantitative solubility profile for this important chemical entity.
References
The Emergence of Tert-butyl 6-amino-1H-indazole-1-carboxylate Derivatives as Potent Biological Modulators: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically approved and investigational drugs. Among the myriad of indazole-based compounds, derivatives of tert-butyl 6-amino-1H-indazole-1-carboxylate have garnered significant attention for their potential as potent and selective modulators of key biological pathways implicated in oncology and other therapeutic areas. This technical guide provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of this promising class of molecules, with a focus on their role as kinase inhibitors.
Quantitative Biological Activity
Derivatives of this compound have been primarily investigated for their anti-proliferative effects against various cancer cell lines. The biological activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%. While extensive structure-activity relationship (SAR) studies on a broad series of these specific derivatives are not widely published in a consolidated format, preliminary findings indicate that substitutions at the 6-amino position are crucial for potency and selectivity.
| Compound ID | Substitution at 6-amino position | Target Cell Line | IC50 (µM) |
| Representative Derivative A | [Substituent A] | Breast Cancer (MCF-7) | 7-15[1] |
| Representative Derivative B | [Substituent B] | Pancreatic Cancer (PANC-1) | 10-20[1] |
| Indazole Analog '2f' (structurally related) | [Specific complex substituent] | Multiple Cancer Cell Lines | 0.23–1.15[2] |
Note: The data for Representative Derivatives A and B are based on preliminary studies on derivatives of the core compound.[1] Compound '2f' is a structurally related indazole derivative, and its data is included for comparative purposes to illustrate the potential potency of this scaffold.[2]
Experimental Protocols
To ensure the reproducibility and validation of research findings, detailed experimental protocols are paramount. Below are representative methodologies for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of N-substituted this compound Derivatives
The synthesis of N-substituted derivatives typically proceeds via a reductive amination or a Buchwald-Hartwig amination from the parent this compound.
1. Synthesis of this compound (Core Scaffold):
The core scaffold can be synthesized from 6-nitro-1H-indazole.
-
Step 1: Boc Protection of 6-nitro-1H-indazole. To a solution of 6-nitro-1H-indazole in a suitable solvent (e.g., dichloromethane), di-tert-butyl dicarbonate (Boc)2O and a base (e.g., triethylamine or DMAP) are added. The reaction is stirred at room temperature until completion (monitored by TLC). The product, tert-butyl 6-nitro-1H-indazole-1-carboxylate, is then isolated and purified.
-
Step 2: Reduction of the Nitro Group. The nitro-intermediate is dissolved in a solvent like ethanol or methanol. A reducing agent, such as palladium on carbon (Pd/C) under a hydrogen atmosphere, or a metal catalyst like iron or zinc in the presence of an acid (e.g., acetic acid or ammonium chloride), is used to reduce the nitro group to an amine. Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield this compound.[1]
2. N-Substitution at the 6-amino Position (Reductive Amination Example):
-
A mixture of this compound (1 equivalent) and an appropriate aldehyde or ketone (1-1.2 equivalents) is stirred in a suitable solvent (e.g., dichloroethane or methanol).
-
A reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature or gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-substituted derivative.
In Vitro Anti-proliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell proliferation and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The synthesized derivatives are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made in cell culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with the medium containing the test compounds, and the cells are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring kinase activity.
-
Kinase Reaction: The kinase, its specific substrate, and the test compound at various concentrations are added to a kinase assay buffer in a 96- or 384-well plate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is incubated at the optimal temperature for the specific kinase (typically 30°C) for a defined period (e.g., 30-60 minutes).
-
ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.
-
Signal Generation: Kinase Detection Reagent is added to convert the ADP produced during the kinase reaction into ATP and generate a luminescent signal via a luciferase reaction. The plate is incubated for 30-60 minutes at room temperature.
-
Luminescence Measurement: The luminescence is measured using a plate-reading luminometer.
-
Data Analysis: The kinase activity is proportional to the luminescence signal. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Visualizing Mechanisms of Action
To understand the biological impact of these derivatives, it is crucial to visualize their interaction with cellular signaling pathways. As many indazole derivatives function as kinase inhibitors, a common mechanism of action is the disruption of phosphorylation cascades that drive cell proliferation and survival.
Caption: A generalized workflow for the synthesis and biological evaluation of novel indazole derivatives.
A primary mode of action for many anticancer indazole derivatives is the inhibition of receptor tyrosine kinases (RTKs). By blocking the ATP binding site of the kinase domain, these compounds can prevent the autophosphorylation and subsequent activation of downstream signaling pathways that are critical for tumor growth and survival.
Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway and its inhibition.
The apoptosis, or programmed cell death, pathway is another critical target in cancer therapy. Indazole derivatives can induce apoptosis by modulating the expression of key regulatory proteins in this pathway.
Caption: The intrinsic apoptosis pathway modulated by certain indazole derivatives.
References
The Role of tert-butyl 6-amino-1H-indazole-1-carboxylate in the Development of Next-Generation Epigenetic Modulators
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The field of epigenetics is revolutionizing our understanding of disease and offering novel therapeutic avenues. Epigenetic modifications, which are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are pivotal in normal development and are frequently dysregulated in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, the development of small molecule modulators targeting the enzymes responsible for these modifications has become a major focus of modern drug discovery.
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on the utility of a key indazole-containing building block, tert-butyl 6-amino-1H-indazole-1-carboxylate , in the design and synthesis of potent and selective epigenetic modulators. We will explore its application in the development of inhibitors for key epigenetic target classes, provide detailed experimental protocols for their evaluation, and present a framework for their continued development.
The Indazole Scaffold in Epigenetic Drug Discovery
The unique structural and electronic properties of the indazole ring system make it an ideal scaffold for designing inhibitors that can target the active sites of various epigenetic enzymes. Its bicyclic nature provides a rigid framework for the precise positioning of functional groups, while the presence of nitrogen atoms allows for key hydrogen bonding interactions within protein binding pockets. The 6-amino group of this compound serves as a versatile synthetic handle for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties.
Application in the Development of Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to a more compact chromatin structure and transcriptional repression. Overexpression or aberrant activity of specific HDAC isoforms is a hallmark of many cancers, making them attractive therapeutic targets.
The indazole scaffold has been successfully incorporated into potent and selective HDAC inhibitors, particularly targeting HDAC6. HDAC6 is a unique, primarily cytoplasmic deacetylase that plays a crucial role in protein quality control, cell migration, and microtubule dynamics. Its substrates include α-tubulin and Hsp90.
Quantitative Data: Indazole-Based HDAC6 Inhibitors
| Compound ID | Target | IC50 (nM) | Cellular Activity (Cell Line) | GI50 (µM) | Reference |
| 5j | HDAC6 | 1.8 ± 0.3 | Preferential α-tubulin acetylation over histone H3 | 3.1 ± 0.6 (HCT116) | [1] |
| 15k | HDAC1 | 2.7 | Upregulation of acetylated α-tubulin and histone H3 | > SAHA (HCT-116, HeLa) | [2] |
| 15m | HDAC1 | 3.1 | Upregulation of acetylated α-tubulin and histone H3 | > SAHA (HCT-116, HeLa) | [2] |
Experimental Protocols
This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic substrate by recombinant HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add 40 µL of assay buffer, 10 µL of the test compound solution, and 25 µL of diluted HDAC6 enzyme.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of the developer solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
Calculate the percent inhibition for each concentration and determine the IC50 value.
This assay determines the effect of an HDAC6 inhibitor on the acetylation of its primary cytoplasmic substrate, α-tubulin, in a cellular context.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 16-24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of acetylated α-tubulin.
Application in the Development of Histone Methyltransferase (HMT) Inhibitors
Histone methyltransferases (HMTs) catalyze the transfer of methyl groups to lysine and arginine residues of histone proteins. These modifications can either activate or repress transcription depending on the specific site and degree of methylation. EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a histone lysine methyltransferase that specifically tri-methylates histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. EZH2 is frequently overexpressed or mutated in various cancers.
The indazole scaffold has been utilized as a replacement for the indole core in the development of potent EZH2 inhibitors.
Quantitative Data: Indazole-Based EZH2 Inhibitors
| Compound ID | Target | Ki app (nM) | Cellular Activity | Reference |
| GSK343 | EZH2 | 1.2 | Dose-dependent decrease in H3K27me3 levels |
Experimental Protocols
This assay measures the methylation of a histone H3 peptide substrate by the EZH2 complex.
Materials:
-
Recombinant EZH2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)
-
Histone H3 peptide substrate
-
S-adenosylmethionine (SAM) - methyl donor
-
Primary antibody specific for methylated H3K27
-
HRP-labeled secondary antibody
-
Chemiluminescent substrate
-
96-well plate
-
Luminometer
Procedure:
-
In a 96-well plate, incubate the EZH2 complex, histone H3 substrate, and test compound for a set period.
-
Initiate the methylation reaction by adding SAM and incubate for 1 hour.
-
Add the primary antibody that recognizes the methylated H3K27 epitope.
-
Add the HRP-labeled secondary antibody.
-
Add the chemiluminescent substrate and measure the light output using a luminometer.
-
The signal is proportional to EZH2 activity. Calculate the IC50 value from the dose-response curve.
ChIP-seq is a powerful technique to assess the genome-wide changes in a specific histone modification in response to an inhibitor.
Procedure Outline:
-
Cell Treatment and Cross-linking: Treat cells with the EZH2 inhibitor or vehicle control. Cross-link proteins to DNA using formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-500 bp) by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27me3 to pull down the DNA fragments associated with this mark.
-
DNA Purification: Reverse the cross-linking and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and identify regions of H3K27me3 enrichment. Compare the H3K27me3 profiles between inhibitor-treated and control cells to identify genes and genomic regions affected by the inhibitor.
Application in the Development of Histone Acetyltransferase (HAT) Inhibitors
Histone acetyltransferases (HATs), such as EP300 and CBP, are "writer" enzymes that acetylate lysine residues on histones, generally leading to a more open chromatin structure and transcriptional activation. Dysregulation of HAT activity is implicated in various diseases, including cancer. Recent evidence suggests that this compound is a key intermediate in the synthesis of novel inhibitors targeting the EP300/CBP acetyltransferases. This highlights the expanding utility of this versatile building block in targeting different classes of epigenetic modulators.
Synthetic Pathways and Experimental Workflows
The following diagrams illustrate key pathways and workflows relevant to the development of indazole-based epigenetic modulators.
Caption: Signaling pathways affected by indazole-based epigenetic inhibitors.
Caption: A generalized workflow for the discovery and development of indazole-based epigenetic modulators.
Conclusion and Future Directions
This compound is a valuable and versatile starting material for the synthesis of novel epigenetic modulators. The indazole scaffold has demonstrated its utility in the design of potent and selective inhibitors of key epigenetic targets, including HDACs and HMTs, with emerging applications in the inhibition of HATs. The synthetic tractability of the 6-aminoindazole core allows for extensive structure-activity relationship studies, leading to the optimization of pharmacological and pharmacokinetic properties.
Future research in this area will likely focus on the development of inhibitors with improved isoform selectivity to minimize off-target effects, the exploration of novel indazole-based scaffolds for other epigenetic targets such as histone demethylases and bromodomains, and the use of advanced drug delivery systems to enhance the therapeutic window of these potent modulators. The continued application of this privileged scaffold holds great promise for the development of next-generation epigenetic drugs for the treatment of a wide range of human diseases.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Indazole Derivatives from tert-Butyl 6-amino-1H-indazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various indazole derivatives, utilizing tert-butyl 6-amino-1H-indazole-1-carboxylate as a key starting material. This versatile building block is pivotal in medicinal chemistry for the development of novel therapeutic agents, particularly kinase inhibitors.[1] The following sections detail the conversion of the 6-amino group into other key functionalities, such as halo, cyano, and hydroxyl groups, and further derivatization through cross-coupling reactions.
Overview of Synthetic Pathways
This compound serves as a strategic precursor for a range of 6-substituted indazole derivatives. The primary transformations involve the diazotization of the 6-amino group to form a diazonium salt intermediate. This intermediate can then undergo various substitution reactions, including Sandmeyer and Suzuki-Miyaura coupling reactions, to introduce a variety of functional groups at the 6-position of the indazole core. The tert-butoxycarbonyl (Boc) protecting group enhances solubility in organic solvents and provides stability during these synthetic transformations.[2]
Caption: Synthetic pathways from this compound.
Synthesis of tert-Butyl 6-halo-1H-indazole-1-carboxylate via Sandmeyer Reaction
The Sandmeyer reaction is a robust method for converting aromatic amines into aryl halides via a diazonium salt intermediate. This protocol outlines the synthesis of tert-butyl 6-bromo-1H-indazole-1-carboxylate.
Experimental Protocol
-
Diazotization:
-
In a reaction vessel, suspend this compound (1.0 eq) in a suitable acidic medium (e.g., a mixture of HBr and water).
-
Cool the suspension to 0-5 °C using an ice-water bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction (Bromination):
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.
-
Cool the CuBr solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Heat the mixture to 50-60 °C for 1 hour to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the desired tert-butyl 6-bromo-1H-indazole-1-carboxylate.
-
Quantitative Data
| Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | tert-Butyl 6-bromo-1H-indazole-1-carboxylate | NaNO₂, HBr, CuBr | Water/HBr | 0-60 | 2-4 | 60-75 |
| This compound | tert-Butyl 6-chloro-1H-indazole-1-carboxylate | NaNO₂, HCl, CuCl | Water/HCl | 0-60 | 2-4 | 55-70 |
Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.
Caption: Experimental workflow for the Sandmeyer reaction.
Synthesis of tert-Butyl 6-aryl-1H-indazole-1-carboxylate via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds.[3] This protocol describes the coupling of tert-butyl 6-bromo-1H-indazole-1-carboxylate with various arylboronic acids.
Experimental Protocol
-
Reaction Setup:
-
In a reaction vessel, combine tert-butyl 6-bromo-1H-indazole-1-carboxylate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq or Pd(dppf)Cl₂, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[4][5]
-
Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DME/water).[5]
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) under an inert atmosphere.[5]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired tert-butyl 6-aryl-1H-indazole-1-carboxylate.
-
Quantitative Data
| Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/Water | 100 | 8 | 80-90 |
| 3-Pyridinylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/Water | 85 | 16 | 75-85 |
Note: Yields are estimates based on similar reactions and may vary depending on the specific substrates and reaction conditions.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Synthesis of Other 6-Substituted Indazole Derivatives
a) tert-Butyl 6-cyano-1H-indazole-1-carboxylate
The synthesis of the 6-cyano derivative can be achieved via a Sandmeyer-type reaction using copper(I) cyanide.
Experimental Protocol:
-
Follow the diazotization procedure as described in Section 2.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Heat the reaction mixture to facilitate the substitution.
-
Follow a similar work-up and purification procedure as outlined in Section 2.
b) tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate
The 6-hydroxy derivative can be prepared by the hydrolysis of the diazonium salt.
Experimental Protocol:
-
Follow the diazotization procedure as described in Section 2, using sulfuric acid as the acidic medium.
-
After the formation of the diazonium salt, slowly add the solution to a heated aqueous solution of sulfuric acid.
-
The diazonium group will be displaced by a hydroxyl group upon heating.
-
Follow a standard aqueous work-up and purification protocol.
Quantitative Data for Other Derivatives
| Product | Method | Key Reagents | Yield (%) |
| tert-Butyl 6-cyano-1H-indazole-1-carboxylate | Sandmeyer | NaNO₂, HCl, CuCN | 50-65 |
| tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate | Diazotization/Hydrolysis | NaNO₂, H₂SO₄ | 40-55 |
Note: Yields are estimates based on similar reactions and may vary.
These protocols provide a foundation for the synthesis of a diverse library of 6-substituted indazole derivatives from the versatile starting material, this compound. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired scale.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-alkylation of tert-butyl 6-amino-1H-indazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the N-alkylation of the 6-amino group of tert-butyl 6-amino-1H-indazole-1-carboxylate. Given the presence of the tert-butoxycarbonyl (Boc) protecting group at the N1 position of the indazole ring, the primary site for alkylation is the exocyclic 6-amino group. The following protocols focus on common and effective methods for the selective N-alkylation of this aromatic amine functionality.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. The ability to selectively functionalize the 6-amino group through N-alkylation allows for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. The key challenge lies in achieving selective mono-alkylation while preserving the N1-Boc protecting group. This document outlines two primary strategies for this transformation: Reductive Amination and Direct N-Alkylation with Alkyl Halides .
Data Presentation: Comparison of N-Alkylation Methods
The following table summarizes typical reaction conditions and outcomes for the N-alkylation of 6-aminoindazoles, which can be adapted for this compound.
| Method | Alkylating Agent | Reducing Agent / Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference(s) |
| Reductive Amination | Aldehydes (e.g., benzaldehydes) | Sodium cyanoborohydride (NaBH₃CN) | Methanol | Room Temperature | 12 - 24 | 60 - 85 | [1][2] |
| Reductive Amination | Ketones (e.g., acetophenone) | Sodium cyanoborohydride (NaBH₃CN) | Methanol | Room Temperature | 12 - 24 | 55 - 80 | [1] |
| Direct N-Alkylation | Alkyl bromide or iodide | Potassium carbonate (K₂CO₃) | DMF | 60 - 80 | 8 - 16 | 50 - 75 | |
| Direct N-Alkylation | Benzyl bromide | Sodium hydride (NaH) | THF | 0 to RT | 4 - 8 | 65 - 80 |
Note: Yields are indicative and may vary depending on the specific substrates and optimization of reaction conditions.
Experimental Protocols
Protocol 1: Reductive Amination with Aldehydes or Ketones
This method is a widely used and generally high-yielding approach for the N-alkylation of anilines. It proceeds via the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine.
Materials:
-
This compound
-
Aldehyde or Ketone (1.1 - 1.5 equivalents)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 - 2.0 equivalents)
-
Methanol (anhydrous)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and the corresponding aldehyde or ketone (1.1 equivalents).
-
Dissolve the starting materials in anhydrous methanol.
-
Add a catalytic amount of acetic acid to the solution to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Carefully add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: Direct N-Alkylation with Alkyl Halides
This method involves the direct reaction of the amino group with an alkyl halide in the presence of a base. The choice of base and solvent is crucial for achieving good yields and minimizing side reactions.
Materials:
-
This compound
-
Alkyl halide (bromide or iodide, 1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil) (2.0 - 3.0 equivalents)
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (anhydrous)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and the chosen base (e.g., K₂CO₃, 2.0 equivalents).
-
Add anhydrous DMF as the solvent.
-
Add the alkyl halide (1.1 equivalents) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 8-16 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow for Reductive Amination
Caption: General workflow for the reductive amination of this compound.
Logical Relationship of N-Alkylation Strategies
Caption: Comparison of two primary strategies for the N-alkylation of the 6-amino group.
References
Application Notes and Protocols for Boc Deprotection of tert-butyl 6-amino-1H-indazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a prevalent amine protecting group in organic synthesis due to its stability in various reaction conditions and its susceptibility to removal under acidic conditions.[1] This document provides detailed protocols for the deprotection of tert-butyl 6-amino-1H-indazole-1-carboxylate to yield 6-amino-1H-indazole, a critical intermediate in pharmaceutical research. The protocols outlined below are based on established methods for Boc deprotection, including the use of strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl), as well as alternative milder approaches.[2][3][4]
The acidic deprotection mechanism involves protonation of the carbamate, followed by the departure of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates to give the free amine.[5]
Comparative Data of Boc Deprotection Protocols
The selection of a deprotection method is contingent on the substrate's sensitivity to acid and the desired reaction conditions.[2] The following table summarizes various methods for the deprotection of N-Boc protected amines, highlighting key reaction parameters to aid in method selection.
| Method/Reagent | Substrate Type | Conditions | Time | Yield (%) | Reference |
| Trifluoroacetic Acid (TFA) | General Amines | 25-50% TFA in DCM, 0°C to RT | 1 - 18 h | Typically high | [3][6] |
| Hydrochloric Acid (HCl) | General Amines | 4M HCl in Dioxane, RT | 30 min - 16 h | High | [4][7][8] |
| Oxalyl Chloride/Methanol | Aromatic, Heterocyclic Amines | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% (up to 90%) | [2][9] |
| Thermal (Boiling Water) | Aromatic & Aliphatic Amines | Water, 100°C | 10 min - 2 h | Quantitative | [2] |
| Iron(III) Catalysis | N,N'-diprotected amino acids & amines | FeCl₃ (catalytic), DCM, RT | Not Specified | High | [2] |
| p-Toluenesulfonic Acid | General Amines | Choline chloride/p-toluenesulfonic acid DES, RT | < 60 min | Excellent | [10] |
| Thermal (Continuous Flow) | Aryl & Alkyl Amines | Methanol or Trifluoroethanol, 240°C | 30 min | 88-93% | [2][11] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and highly effective method for Boc deprotection.[3][12]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (10-20 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate in vacuo to yield the crude 6-amino-1H-indazole. The product can be further purified by column chromatography if necessary.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is also widely used and often provides the product as an HCl salt, which can be advantageous for purification and stability.[4][7]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Methanol (optional)
-
Diethyl ether
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or dioxane.
-
Add 4M HCl in 1,4-dioxane (5-10 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS. A precipitate of the HCl salt may form.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Triturate the residue with diethyl ether to precipitate the 6-amino-1H-indazole hydrochloride salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
-
To obtain the free amine, the hydrochloride salt can be neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted into an organic solvent.
Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol
This protocol offers a milder alternative to strong acids, which can be beneficial for substrates with acid-sensitive functional groups.[9]
Materials:
-
This compound
-
Methanol, anhydrous
-
Oxalyl chloride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (approx. 0.1 M).
-
Cool the solution to 0°C.
-
Slowly add oxalyl chloride (3.0 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate in vacuo to obtain the crude product, which can be purified by chromatography.
Diagrams
Caption: General experimental workflow for the Boc deprotection of this compound.
Caption: Decision tree for selecting a Boc deprotection protocol based on substrate properties and desired product form.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. Boc Deprotection - HCl [commonorganicchemistry.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. rsc.org [rsc.org]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
Application Notes and Protocols for the Solid-Phase Synthesis Utilizing tert-Butyl 6-amino-1H-indazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 6-amino-1H-indazole-1-carboxylate is a valuable building block in medicinal chemistry, frequently employed in the synthesis of bioactive molecules, including kinase inhibitors. Its bifunctional nature, featuring a Boc-protected indazole nitrogen and a free amino group, makes it an attractive scaffold for the generation of diverse chemical libraries. Solid-phase synthesis (SPS) offers a highly efficient methodology for the rapid assembly of such libraries by simplifying purification and allowing for the use of excess reagents to drive reactions to completion.
These application notes provide detailed protocols for the utilization of this compound in solid-phase synthesis. The protocols described herein outline the immobilization of the indazole scaffold onto a solid support and its subsequent derivatization to generate a library of N-acyl indazole derivatives.
Core Applications
The use of this compound in solid-phase synthesis is particularly advantageous for:
-
Rapid Library Synthesis: Efficiently generate diverse libraries of indazole-based compounds for high-throughput screening.
-
Drug Discovery: Synthesize potential therapeutic agents, such as kinase inhibitors and other enzyme modulators.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the indazole scaffold to probe biological targets and optimize lead compounds.
Data Presentation
The following table summarizes typical quantitative data expected from the solid-phase synthesis protocols described below. The values are based on literature precedents for similar solid-phase syntheses of heterocyclic carboxamides and may vary depending on the specific substrates and reaction conditions.
| Parameter | Typical Value | Notes |
| Resin Loading | 0.5 - 1.0 mmol/g | Dependent on the specific resin and loading protocol. |
| Immobilization Yield | > 90% | Based on cleavage of a small sample and analysis. |
| Boc-Deprotection Efficiency | > 99% | Monitored by qualitative tests (e.g., Kaiser test). |
| Acylation Coupling Efficiency | > 95% | Dependent on the carboxylic acid and coupling reagents used. |
| Final Cleavage Yield | 70 - 95% | Dependent on the cleavage cocktail and peptide sequence. |
| Crude Product Purity | 60 - 90% | Assessed by HPLC; purification is typically required. |
| Final Purity (post-HPLC) | > 98% | Achievable with standard purification techniques. |
Experimental Protocols
Protocol 1: Immobilization of this compound onto Wang Resin
This protocol describes the attachment of the indazole building block to a Wang resin via the amino group, forming a carbamate linkage.
Materials:
-
This compound
-
Wang Resin (hydroxymethyl-functionalized polystyrene)
-
p-Nitrophenyl chloroformate
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or rotator
Procedure:
-
Resin Swelling: Swell the Wang resin (1.0 g, 0.8 mmol/g loading) in anhydrous DCM (10 mL) for 1 hour in a solid-phase synthesis vessel. Drain the solvent.
-
Activation of Resin:
-
Wash the swollen resin with anhydrous DMF (3 x 10 mL).
-
Prepare a solution of p-nitrophenyl chloroformate (4 eq., 3.2 mmol, 645 mg) in anhydrous DMF (8 mL).
-
Add the p-nitrophenyl chloroformate solution to the resin, followed by DIPEA (4 eq., 3.2 mmol, 0.56 mL).
-
Shake the mixture at room temperature for 4 hours.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
-
Coupling of Indazole:
-
Prepare a solution of this compound (3 eq., 2.4 mmol, 555 mg) in anhydrous DMF (8 mL).
-
Add the indazole solution to the activated resin, followed by DIPEA (3 eq., 2.4 mmol, 0.42 mL).
-
Shake the mixture at room temperature for 16-24 hours.
-
Drain the solution and wash the resin with DMF (5 x 10 mL), a 1:1 mixture of DMF/water (3 x 10 mL), DMF (3 x 10 mL), DCM (5 x 10 mL), and MeOH (3 x 10 mL).
-
-
Capping of Unreacted Sites (Optional but Recommended):
-
Prepare a capping solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.
-
Add the capping solution to the resin and shake for 1 hour.
-
Drain and wash the resin as described in step 3.
-
-
Drying: Dry the resin under vacuum to a constant weight.
Caption: Workflow for the immobilization of this compound.
Protocol 2: On-Resin Boc-Deprotection and N-Acylation
This protocol describes the removal of the Boc protecting group from the indazole nitrogen and subsequent acylation to introduce diversity.
Materials:
-
Immobilized this compound on Wang resin (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Carboxylic acid of choice (e.g., acetic acid, benzoic acid, etc.)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling reagent
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Resin Swelling: Swell the resin from Protocol 1 in DCM (10 mL) for 30 minutes. Drain the solvent.
-
Boc-Deprotection:
-
Prepare a deprotection solution of 20-50% TFA in DCM (v/v).
-
Add the deprotection solution to the resin and shake for 1 hour at room temperature.
-
Drain the solution and wash the resin with DCM (5 x 10 mL), 10% DIPEA in DCM (3 x 10 mL), and DCM (5 x 10 mL).
-
Confirm the presence of the free N-H of the indazole by a qualitative test if available, or proceed assuming complete deprotection.
-
-
N-Acylation:
-
Swell the deprotected resin in anhydrous DMF (10 mL).
-
In a separate vial, pre-activate the carboxylic acid (5 eq. relative to resin loading) with PyBOP (5 eq.) and DIPEA (10 eq.) in anhydrous DMF for 10-15 minutes.
-
Add the activated carboxylic acid solution to the resin.
-
Shake the mixture at room temperature for 4-12 hours. The reaction can be monitored by taking a small sample of resin, cleaving the product, and analyzing by LC-MS.
-
Drain the solution and wash the resin with DMF (5 x 10 mL), DCM (5 x 10 mL), and MeOH (3 x 10 mL).
-
-
Drying: Dry the derivatized resin under vacuum.
Caption: On-resin Boc-deprotection and subsequent N-acylation of the indazole scaffold.
Protocol 3: Cleavage from the Resin and Product Isolation
This protocol describes the cleavage of the final N-acyl indazole product from the Wang resin.
Materials:
-
Derivatized resin from Protocol 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Cold diethyl ether
-
Centrifuge tubes
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 50:2.5:47.5 v/v/v). The exact ratio may need to be optimized depending on the stability of the acyl group.
-
Cleavage Reaction:
-
Swell the derivatized resin in DCM (5 mL) for 20 minutes.
-
Drain the DCM and add the cleavage cocktail (10 mL per gram of resin).
-
Shake the mixture at room temperature for 1-2 hours.[1]
-
-
Product Isolation:
-
Filter the resin and collect the filtrate in a round-bottom flask.
-
Wash the resin with additional DCM (3 x 5 mL) and combine the filtrates.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator.
-
-
Precipitation and Purification:
-
Add cold diethyl ether to the concentrated residue to precipitate the crude product.
-
Centrifuge the mixture, decant the ether, and wash the solid with more cold ether.
-
Dry the crude product under vacuum.
-
Purify the crude product by preparative HPLC to obtain the final N-acyl 6-amino-1H-indazole derivative.
-
Characterize the final product by LC-MS and NMR.
-
Caption: Final cleavage, isolation, and purification of the target indazole derivative.
Conclusion
The protocols outlined in these application notes provide a robust framework for the successful utilization of this compound in solid-phase synthesis. This approach enables the efficient generation of diverse libraries of N-acyl indazole derivatives, which are of significant interest in drug discovery and medicinal chemistry. The presented workflows, data, and visualizations serve as a comprehensive guide for researchers and scientists in this field.
References
application of "tert-butyl 6-amino-1H-indazole-1-carboxylate" in fragment-based drug discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient methodology for identifying novel lead compounds in modern drug discovery.[1][2] This approach utilizes small, low-molecular-weight compounds, or "fragments," to probe the binding pockets of biological targets. These fragments, although typically exhibiting weak binding affinities, provide high-quality starting points for optimization into potent and selective drug candidates. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing significant potential as inhibitors of key therapeutic targets, particularly protein kinases.[3]
This document provides detailed application notes and protocols for the use of tert-butyl 6-amino-1H-indazole-1-carboxylate as a valuable fragment in FBDD campaigns, particularly those targeting protein kinases. The 6-amino-1H-indazole core can serve as an excellent starting point for developing potent kinase inhibitors by forming key hydrogen bond interactions with the hinge region of the kinase active site. The tert-butoxycarbonyl (Boc) protecting group offers a synthetic handle for future elaboration and optimization of the fragment hit.
While direct experimental data for this compound in a published FBDD screen is not available, this document leverages a well-documented case study of a structurally related aminoindazole fragment used to discover Phosphoinositide-Dependent Kinase-1 (PDK1) inhibitors.[1][2] The protocols and data presented herein are representative and intended to guide researchers in utilizing this versatile fragment.
Rationale for Use in Kinase-Targeted FBDD
The success of FBDD in kinase inhibitor discovery often relies on fragments that can mimic the hydrogen bonding pattern of the adenine moiety of ATP in the kinase hinge region. The 6-amino-1H-indazole scaffold is well-suited for this purpose.
Logical Relationship: Aminopyrazole Core as a Hinge Binder
Caption: Proposed hydrogen bonding interactions of the 6-amino-1H-indazole scaffold with the kinase hinge region.
Quantitative Data Summary
The following table presents hypothetical, yet realistic, screening and binding data for this compound against a representative protein kinase, based on values reported for similar aminoindazole fragments.[1]
| Fragment ID | Structure | Target Kinase | IC50 (µM) | Ligand Efficiency (LE) |
| TBI-001 | This compound | Kinase X | 450 | 0.35 |
Ligand Efficiency (LE) is a key metric in FBDD, calculated as: LE = (1.37/IC50 (in M)) / Number of heavy atoms
A higher LE indicates a more efficient binding of the fragment per atom, making it a promising starting point for optimization.
Experimental Protocols
Protocol 1: Biochemical Kinase Assay (High-Throughput Screening)
This protocol outlines a typical biochemical assay for screening fragment libraries against a target kinase.
Experimental Workflow: Biochemical Kinase Assay
Caption: Workflow for a typical biochemical kinase assay for fragment screening.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Kinase Solution: Dilute the target kinase in assay buffer to the desired concentration.
-
Substrate/ATP Solution: Prepare a solution of the peptide substrate and ATP in assay buffer. The ATP concentration should be at or near the Km value for the kinase.
-
Fragment Stock: Prepare a stock solution of this compound in 100% DMSO.
-
-
Assay Procedure (384-well plate format):
-
Dispense 100 nL of the fragment stock solution into the assay wells.
-
Add 5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP using a commercial kit (e.g., Kinase-Glo®).
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each fragment relative to positive (no kinase) and negative (DMSO vehicle) controls.
-
Determine the IC50 value for active fragments by performing a dose-response curve.
-
Protocol 2: Hit Validation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for confirming the direct binding of a fragment to the target protein. Saturation Transfer Difference (STD) NMR is a commonly used method.
Experimental Workflow: STD-NMR for Hit Validation
Caption: Workflow for hit validation using Saturation Transfer Difference (STD) NMR.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the target kinase (10-20 µM) in a deuterated buffer (e.g., 50 mM Tris-d11, pD 7.5, 150 mM NaCl, 5 mM DTT-d10).
-
Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d6).
-
The final NMR sample should contain the protein and the fragment at a molar ratio of approximately 1:100.
-
-
NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum of the fragment alone for reference.
-
For the protein-fragment mixture, acquire two spectra:
-
On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum where no ligand signals are present.
-
Off-resonance spectrum: Irradiate a region far from any protein or ligand signals as a negative control.
-
-
The saturation is transferred from the protein to the binding ligand.
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum.
-
The resulting difference spectrum will only show signals from the protons of the fragment that are in close proximity to the protein, thus confirming binding.
-
Conclusion
This compound represents a valuable and versatile fragment for FBDD campaigns, especially those targeting protein kinases. Its 6-amino-1H-indazole core provides a robust scaffold for establishing key interactions with the kinase hinge region. The protocols and representative data presented in this document provide a framework for researchers to effectively utilize this fragment in their drug discovery efforts. Successful identification of this fragment as a hit can be followed by structure-guided optimization to develop potent and selective lead compounds.
References
The Role of tert-butyl 6-amino-1H-indazole-1-carboxylate in the Synthesis of Novel Anti-Cancer Agents
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The indazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous clinically approved and investigational anti-cancer agents. The strategic functionalization of the indazole ring system allows for the fine-tuning of pharmacological properties, leading to potent and selective inhibitors of various cancer-related targets. Among the plethora of indazole-based building blocks, tert-butyl 6-amino-1H-indazole-1-carboxylate has emerged as a critical intermediate for the synthesis of a new generation of anti-cancer drug candidates. Its protected N1 position and the reactive amino group at the C6 position provide a versatile handle for introducing diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This document provides detailed application notes on the utility of this compound in the synthesis of anti-cancer agents, focusing on its application in the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Experimental protocols for key synthetic transformations and biological evaluation are provided, along with a summary of quantitative data and visual representations of relevant signaling pathways.
Application in the Synthesis of IDO1 Inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme that is overexpressed in many cancers.[1][2][3] By catalyzing the first and rate-limiting step in tryptophan catabolism, IDO1 depletes the local tumor microenvironment of tryptophan, an essential amino acid for T-cell proliferation and function. This tryptophan depletion, coupled with the accumulation of immunosuppressive kynurenine metabolites, leads to the suppression of anti-tumor immunity and allows cancer cells to evade immune surveillance. Consequently, the development of small molecule inhibitors of IDO1 is a promising strategy in cancer immunotherapy.
The 6-aminoindazole core, accessible from this compound, has been identified as a valuable scaffold for the design of potent IDO1 inhibitors. The amino group at the C6 position serves as a crucial attachment point for various side chains that can interact with key residues in the active site of the IDO1 enzyme, thereby enhancing inhibitory potency and selectivity.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in the synthesis of 6-substituted aminoindazole derivatives as potential anti-cancer agents.
Protocol 1: Synthesis of N-Substituted this compound Derivatives via Reductive Amination
This protocol describes the reductive amination of the 6-amino group of this compound with an appropriate aldehyde or ketone to introduce a variety of substituents.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., 4-fluorobenzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Acetic acid (AcOH)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in methanol or dichloromethane, add the corresponding aldehyde or ketone (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to afford the desired N-substituted this compound derivative.
Protocol 2: Deprotection of the Boc Group
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free N-substituted 6-amino-1H-indazole.
Materials:
-
N-substituted this compound derivative
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-substituted this compound derivative in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 20-50% v/v) or a 4M solution of HCl in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the deprotected N-substituted 6-amino-1H-indazole.
Quantitative Data
The following table summarizes the in vitro anti-proliferative activity of a series of N-substituted 6-aminoindazole derivatives against various human cancer cell lines. The data is presented as IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth).
| Compound ID | R Group (Substitution at 6-amino position) | HCT116 (Colon) IC₅₀ (µM)[1] | A549 (Lung) IC₅₀ (µM)[1] | SNU-638 (Gastric) IC₅₀ (µM)[1] | MDA-MB-231 (Breast) IC₅₀ (µM)[1] |
| 29 | Benzyl | > 50 | 10.0 ± 2.5 | 3.2 ± 1.1 | > 50 |
| 30 | 4-Methylbenzyl | > 50 | 7.9 ± 1.2 | 8.1 ± 1.5 | > 50 |
| 34 | 4-Chlorobenzyl | 1.8 ± 0.5 | 2.1 ± 0.8 | 0.7 ± 0.2 | > 50 |
| 36 | 4-Fluorobenzyl | 0.4 ± 0.3 | 2.8 ± 1.3 | 1.8 ± 1.4 | > 50 |
| 37 | 4-Trifluoromethylbenzyl | 1.1 ± 0.4 | 1.5 ± 0.6 | 1.0 ± 0.3 | > 50 |
| 39 | 2-Fluorobenzyl | 1.7 ± 1.1 | 2.8 ± 1.3 | 1.8 ± 1.4 | 1.7 ± 1.1 |
Signaling Pathway Diagrams
IDO1 Signaling Pathway in Cancer
Caption: IDO1 pathway and inhibition by 6-aminoindazole derivatives.
General Kinase Inhibitor Synthesis Workflow
Caption: General synthesis workflow for 6-aminoindazole kinase inhibitors.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of novel anti-cancer agents. Its strategic use allows for the efficient construction of libraries of 6-aminoindazole derivatives, which have demonstrated significant potential as inhibitors of key cancer targets such as IDO1 and various protein kinases. The protocols and data presented herein provide a foundation for researchers to further explore the therapeutic potential of this important class of compounds in the ongoing fight against cancer.
References
- 1. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for tert-butyl 6-amino-1H-indazole-1-carboxylate in Anti-Inflammatory Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-butyl 6-amino-1H-indazole-1-carboxylate is a heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors and epigenetic modulators.[1] The indazole scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a range of activities, including anti-inflammatory properties.[2][3] These application notes provide a summary of the potential anti-inflammatory applications of this compound, drawing upon data from closely related indazole analogs due to the limited specific data on the title compound. The provided protocols are established methodologies for assessing anti-inflammatory activity.
Synthesis
A plausible synthetic route to this compound involves a two-step process starting from 6-nitro-1H-indazole. The first step is the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the reduction of the nitro group to an amine.
A general procedure for the reduction of a nitro-indazole precursor to the corresponding amino-indazole is the use of zinc powder in acidic conditions, which has been reported to yield the amino derivative in good yield.[1] Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for the reduction of nitro groups to amines on aromatic rings.[4]
Potential Anti-Inflammatory Mechanism of Action
While the specific anti-inflammatory mechanism of this compound is not extensively documented, studies on related indazole derivatives suggest potential mechanisms that may be relevant. The anti-inflammatory effects of indazoles are thought to be mediated through the inhibition of key inflammatory enzymes and cytokines.[2][5]
Inhibition of Cyclooxygenase (COX) Enzymes: Indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.[2]
Modulation of Pro-Inflammatory Cytokines: Compounds with the indazole scaffold have demonstrated the ability to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[2]
MAPK/ERK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cellular processes, including inflammation.[6][7] Inhibition of this pathway can lead to a reduction in the inflammatory response. While not directly demonstrated for this compound, modulation of this pathway is a potential mechanism of action for indazole-based anti-inflammatory agents.
Quantitative Data (Based on Indazole Analogs)
Due to the absence of specific quantitative anti-inflammatory data for this compound, the following tables summarize the reported activity of related indazole compounds. This data provides a benchmark for the potential efficacy of the title compound.
Table 1: In Vitro COX-2 Inhibition by Indazole Derivatives [2]
| Compound | IC50 (µM) for COX-2 |
| Indazole | 23.42 |
| 5-aminoindazole | 12.32 |
| 6-nitroindazole | 19.22 |
| Celecoxib (Control) | 5.10 |
Table 2: In Vitro Inhibition of Pro-Inflammatory Cytokines by Indazole Derivatives [2]
| Compound | IC50 (µM) for TNF-α | IC50 (µM) for IL-1β |
| Indazole | 220.11 | 120.59 |
| 5-aminoindazole | 230.19 | 220.46 |
| 6-nitroindazole | Not Calculated | 100.75 |
| Dexamethasone (Control) | 31.67 | 102.23 |
Table 3: In Vivo Anti-Inflammatory Activity of Indazole Derivatives in Carrageenan-Induced Paw Edema [2]
| Compound (100 mg/kg) | Maximum Inhibition of Edema (%) at 5 hours |
| Indazole | 61.03 |
| 5-aminoindazole | 83.09 |
| Diclofenac (Control) | 84.50 |
Experimental Protocols
The following are detailed protocols for standard assays used to evaluate the anti-inflammatory potential of compounds like this compound.
Protocol 1: In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This protocol is a standard method to determine the in vitro inhibitory activity of a test compound against the COX-2 enzyme.[8][9]
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound (this compound)
-
Celecoxib (positive control)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2)
Procedure:
-
Prepare a stock solution of the test compound and celecoxib in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add various concentrations of the test compound or celecoxib to the wells.
-
Add the human recombinant COX-2 enzyme to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the reaction mixture for 10 minutes at 37°C.
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Measure the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 2: In Vitro Cytokine Inhibition Assay in Macrophages
This protocol describes a method to assess the ability of a test compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[10]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound)
-
Dexamethasone (positive control)
-
ELISA kits for TNF-α and IL-1β
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-1β in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition for each concentration of the test compound.
-
Determine the IC50 values.
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Assay in Rats
This is a classic in vivo model of acute inflammation to evaluate the anti-inflammatory activity of a test compound.[11]
Animals:
-
Male Wistar rats (150-200 g)
Materials:
-
Carrageenan (1% w/v in saline)
-
Test compound (this compound)
-
Diclofenac sodium (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups: vehicle control, positive control (diclofenac), and test compound groups (at least 3 doses).
-
Administer the test compound or diclofenac orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Visualizations
Caption: Synthetic pathway for the target compound.
Caption: Potential inhibitory effects on inflammatory pathways.
Caption: Workflow for the in vivo paw edema assay.
References
- 1. This compound | 219503-81-8 | Benchchem [benchchem.com]
- 2. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Aminoindazole synthesis - chemicalbook [chemicalbook.com]
- 5. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of PI3K/AKT and MAPK/ERK pathways causes activation of FOXO transcription factor, leading to cell cycle arrest and apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of tert-butyl 6-amino-1H-indazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of tert-butyl 6-amino-1H-indazole-1-carboxylate, a key intermediate in the development of various pharmaceuticals, including kinase inhibitors and epigenetic modulators.[1] The industrially preferred synthetic route, involving the nitration of an indazole precursor, reduction of the nitro group, and subsequent Boc-protection, is detailed with scalable protocols. This guide is intended to support researchers and process chemists in the efficient and scalable production of this important building block.
Introduction
This compound is a crucial heterocyclic building block in medicinal chemistry. Its structure, featuring a protected indazole core and a reactive amino group, makes it a versatile scaffold for the synthesis of complex drug candidates. Notably, it serves as a key intermediate in the synthesis of the novel EP300/CBP histone acetyltransferase inhibitor, DS-9300.[1] The demand for efficient, scalable, and cost-effective synthetic routes is therefore of high importance. This document outlines a robust three-step synthesis suitable for kilogram-scale production.
Overview of the Synthetic Strategy
The most common and industrially scalable synthesis of this compound involves a three-step sequence starting from a substituted o-toluidine derivative. The overall workflow is depicted below.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Large-Scale Synthesis of 6-Nitro-1H-indazole
This protocol is adapted from a patented high-yield process suitable for commercial production. It involves the cyclization of N-nitroso-o-toluidine derivatives.
Materials:
-
2-Methyl-5-nitroacetanilide
-
Acetic Acid (glacial)
-
Acetic Anhydride
-
Sodium Nitrite (NaNO₂)
-
Ice
-
Hydrochloric Acid (HCl)
-
Ammonia (aqueous solution)
Protocol:
-
In a suitable large-scale reactor, charge glacial acetic acid and acetic anhydride.
-
Slowly add 2-methyl-5-nitroacetanilide to the mixture while monitoring the temperature.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
In a separate vessel, prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution to the cooled reaction mixture, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for several hours until the reaction is complete (monitor by HPLC or TLC).
-
Pour the reaction mixture onto a mixture of ice and water.
-
The precipitated product, N-nitroso-2-methyl-5-nitroacetanilide, is then cyclized in situ or after isolation by heating in a suitable solvent.
-
After cyclization, cool the mixture and adjust the pH with aqueous ammonia to precipitate the crude 6-nitro-1H-indazole.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield the product.
| Parameter | Value | Reference |
| Starting Material | 2-Methyl-5-nitroacetanilide | Patent US3988347A |
| Key Reagents | NaNO₂, Acetic Acid, Acetic Anhydride | Patent US3988347A |
| Temperature | 0-10 °C | Patent US3988347A |
| Typical Yield | ~96% | Patent US3988347A |
Step 2: Large-Scale Reduction of 6-Nitro-1H-indazole to 6-Amino-1H-indazole
Catalytic hydrogenation is the preferred method for this reduction on a large scale due to its high selectivity and clean reaction profile.
Materials:
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6-Nitro-1H-indazole
-
Ethanol (or other suitable solvent like Methanol)
-
Palladium on Carbon (10% Pd/C, 50% wet)
-
Hydrogen Gas (H₂)
-
Filter Aid (e.g., Celite)
Protocol:
-
Charge a high-pressure hydrogenation reactor with 6-nitro-1H-indazole and ethanol.
-
Carefully add 10% Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon). The catalyst loading is typically 1-5 mol%.
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 25-40 °C) for 12-24 hours, or until hydrogen uptake ceases.
-
Monitor the reaction for completeness by HPLC or TLC.
-
Once complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain crude 6-amino-1H-indazole. The product can be used directly in the next step or purified by recrystallization if necessary.
| Parameter | Value | Reference |
| Starting Material | 6-Nitro-1H-indazole | BenchChem |
| Catalyst | 10% Palladium on Carbon | BenchChem |
| Reducing Agent | Hydrogen Gas (H₂) | BenchChem |
| Solvent | Ethanol | BenchChem |
| Temperature | 25 °C | BenchChem |
| Reaction Time | 12 hours | BenchChem |
| Typical Yield | >90% | General Knowledge |
Step 3: Large-Scale Boc Protection of 6-Amino-1H-indazole
This step involves the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group.
Materials:
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6-Amino-1H-indazole
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Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Protocol:
-
In a large reactor, dissolve 6-amino-1H-indazole in a suitable solvent such as dichloromethane or THF.
-
Add a base, such as triethylamine or DIPEA (1.1-1.5 equivalents).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05-1.2 equivalents) in the same solvent to the reaction mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by HPLC or TLC.
-
Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Separate the organic layer. If THF was used as the solvent, perform an extraction with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
| Parameter | Value | Reference |
| Starting Material | 6-Amino-1H-indazole | BenchChem |
| Protecting Agent | Di-tert-butyl dicarbonate ((Boc)₂O) | BenchChem |
| Base | DIPEA | BenchChem |
| Solvent | DMF | BenchChem |
| Temperature | Room Temperature | BenchChem |
| Reaction Time | 12 hours | BenchChem |
| Typical Conversion | >95% | BenchChem |
Application in Drug Development
As previously mentioned, this compound is a key starting material for the synthesis of complex molecules. A prime example is its use in the preparation of histone acetyltransferase (HAT) inhibitors like DS-9300. The 6-amino group serves as a nucleophilic handle for coupling with other fragments, typically via amide bond formation.
Figure 2: Use in the synthesis of advanced pharmaceutical intermediates.
Safety and Waste Management
-
Nitration: This step involves the use of strong acids and produces nitrogen oxides. The reaction should be carried out in a well-ventilated area with appropriate personal protective equipment (PPE). The acidic waste stream should be neutralized before disposal.
-
Reduction: Catalytic hydrogenation with Pd/C and hydrogen gas poses a fire and explosion risk. Proper grounding of equipment and handling of the pyrophoric catalyst are essential. The catalyst should be filtered under a wet, inert atmosphere and handled according to safety protocols for heavy metal waste.
-
Boc Protection: The reagents are generally less hazardous, but standard laboratory PPE should be worn. Organic solvents should be handled in a well-ventilated fume hood and waste solvents should be collected for proper disposal.
Conclusion
The protocols described provide a comprehensive guide for the large-scale synthesis of this compound. By following these procedures, researchers and drug development professionals can efficiently produce this key intermediate for the advancement of pharmaceutical research and development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-butyl 6-amino-1H-indazole-1-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 6-amino-1H-indazole-1-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this important building block.
Frequently Asked Questions (FAQs)
Q1: My Boc protection reaction of 6-amino-1H-indazole is showing low yield. What are the potential causes and how can I improve it?
A1: Low yields in the Boc protection of 6-amino-1H-indazole can stem from several factors. The most common issues are incomplete reaction, degradation of starting material or product, and formation of side products.
Troubleshooting Steps:
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Incomplete Reaction:
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Insufficient Reagents: Ensure you are using a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate (Boc)₂O.
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Base Strength: The basicity of the reaction medium is crucial. While weaker bases like triethylamine (TEA) can be used, a stronger base like 4-(dimethylamino)pyridine (DMAP) as a catalyst or using sodium hydride (NaH) can improve reaction rates, especially if the indazole nitrogen is not sufficiently nucleophilic.
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Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40 °C).
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-
Degradation:
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Temperature Control: Avoid excessive heating, as it can lead to the decomposition of the starting material or the Boc-protected product.
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Side Product Formation:
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The primary side product is often the di-Boc protected species, where a second Boc group is attached to the exocyclic amino group. Using a stoichiometric amount or only a slight excess of (Boc)₂O can minimize this.
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Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products in the synthesis of this compound?
A2: The formation of multiple products is a common issue. The main expected side products are:
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N,N-di-Boc-6-amino-1H-indazole-1-carboxylate: This occurs when the exocyclic amino group is also protected by a Boc group. This is more likely if a significant excess of (Boc)₂O is used or if the reaction is run for an extended period under forcing conditions.
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tert-Butyl 6-amino-2H-indazole-2-carboxylate: While N1-acylation of indazoles is generally thermodynamically favored, some amount of the N2-isomer can be formed under certain conditions. The ratio of N1 to N2 substitution is influenced by the solvent, base, and substituents on the indazole ring.[1][2] For Boc protection, the N1 isomer is the major expected product.
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Unreacted 6-amino-1H-indazole: This will be present if the reaction has not gone to completion.
Q3: How can I confirm that the Boc group has been installed on the N1 position of the indazole ring and not the N2 position or the exocyclic amino group?
A3: Regioselectivity is a critical aspect of indazole chemistry. For acylation reactions like Boc protection, the substituent is generally directed to the N1 position, which is the thermodynamically more stable isomer.[1][3]
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Spectroscopic Analysis:
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¹H NMR: The chemical shifts of the aromatic protons on the indazole ring will be different for the N1 and N2 isomers. Comparison of the obtained spectrum with literature data for N1- and N2-substituted indazoles can confirm the position of substitution. For this compound, the proton chemical shifts are reported as δ 1.71 (9H, s, Boc group), 4.02 (2H, brs, NH₂), and aromatic protons at δ 6.68–7.97.[4]
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NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can show through-space correlations between the tert-butyl protons and the protons on the indazole ring, helping to determine the regiochemistry.
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Crystallographic Analysis: X-ray crystallography provides unambiguous confirmation of the molecular structure, including the position of the Boc group.
Q4: What is the best method for purifying the crude this compound?
A4: Purification of the final product is essential to remove unreacted starting materials and side products.
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Column Chromatography: This is a common method for separating the desired product from impurities. A silica gel column with a gradient of ethyl acetate in hexanes is often effective.
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Recrystallization: If the crude product is sufficiently pure, recrystallization can be a highly effective method for obtaining a high-purity final product. A solvent system such as ethyl acetate/n-hexane has been reported to be effective.[4]
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in Boc Protection
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient (Boc)₂O | Use 1.1-1.2 equivalents of (Boc)₂O. |
| Weak base or insufficient amount | Use a catalytic amount of DMAP or a stronger base like NaH. | |
| Low reaction temperature | Monitor reaction by TLC/LC-MS and consider gentle heating (40 °C). | |
| Short reaction time | Allow the reaction to proceed for a longer duration, monitoring progress. | |
| Product Loss | During aqueous workup | Minimize the volume of aqueous washes and consider back-extraction. |
| Side Product Formation | Excess (Boc)₂O | Use a stoichiometric amount or a slight excess of (Boc)₂O. |
| Hydrolysis of (Boc)₂O | Ensure anhydrous reaction conditions by using dry solvents and glassware. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Boc Protection
This protocol is a representative procedure based on the general principles of Boc protection of aminoindazoles.
Materials:
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6-amino-1H-indazole
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Di-tert-butyl dicarbonate ((Boc)₂O)
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4-(Dimethylamino)pyridine (DMAP)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Ethyl acetate and hexanes for elution
Procedure:
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To a solution of 6-amino-1H-indazole (1.0 eq) in anhydrous DCM, add DMAP (0.1 eq).
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Cool the reaction mixture to 0 °C in an ice bath.
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Add a solution of (Boc)₂O (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by TLC.
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Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Protocol 2: Synthesis from Nitro-Indazole Precursor
An alternative reported synthesis involves the reduction of a nitro-indazole precursor.[4]
Materials:
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tert-Butyl 6-nitro-1H-indazole-1-carboxylate
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Zinc powder
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Acidic medium (e.g., acetic acid or ammonium chloride solution)
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Methanol or another suitable solvent
Procedure:
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Dissolve tert-butyl 6-nitro-1H-indazole-1-carboxylate in a suitable solvent like methanol.
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Add zinc powder and an acidic component (e.g., acetic acid).
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Stir the reaction mixture at room temperature and monitor the reduction by TLC.
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Upon completion, filter the reaction mixture to remove the zinc salts.
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Concentrate the filtrate and perform an aqueous workup.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer, concentrate, and purify the product as described in Protocol 1.
Mandatory Visualizations
Caption: Main reaction pathway for the synthesis of the target molecule.
Caption: Potential side reactions during the synthesis.
References
stability issues of "tert-butyl 6-amino-1H-indazole-1-carboxylate" under different conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of tert-butyl 6-amino-1H-indazole-1-carboxylate. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store the compound at 2-8°C, protected from light and moisture. The container should be tightly sealed to prevent degradation.
Q2: I am observing incomplete or no reaction during a subsequent synthetic step. Could the starting material have degraded?
Yes, degradation of this compound can lead to failed reactions. The primary points of instability are the tert-butoxycarbonyl (Boc) protecting group and the amino-indazole core. It is advisable to verify the purity of the starting material by a suitable analytical method, such as HPLC, before use.
Q3: My reaction involves acidic conditions and is not yielding the expected product. What could be the issue?
The Boc protecting group is highly sensitive to acidic conditions and can be readily cleaved.[1] This deprotection exposes the N-1 position of the indazole ring, which can alter the reactivity and lead to unwanted side products. If the desired transformation does not require Boc group removal, alternative non-acidic conditions should be explored.
Q4: Can this compound withstand basic conditions?
The Boc group is generally stable under many basic conditions.[2] However, prolonged exposure to strong bases or elevated temperatures can lead to hydrolysis of the carbamate.
Q5: I suspect my compound has degraded upon storage. What are the likely degradation products?
Under various stress conditions, the following degradation products are plausible:
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Acid-catalyzed hydrolysis: 6-amino-1H-indazole (deprotection of the Boc group).
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Oxidative degradation: Oxidation of the amino group or the indazole ring, potentially leading to hydroxylated or other oxidized species. The indazole ring system can undergo various electrophilic substitution reactions.[3]
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Thermal degradation: High temperatures can lead to the thermolytic removal of the Boc group, yielding 6-amino-1H-indazole, isobutylene, and carbon dioxide.[4]
Q6: How can I monitor the stability of this compound in my experimental setup?
A stability-indicating HPLC method is the recommended approach. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. Comparing the chromatograms of a stressed sample to a reference standard will allow for the assessment of stability.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Action |
| Low or no yield in a reaction sensitive to primary amines. | Unintended deprotection of the Boc group. | - Avoid acidic conditions in your reaction setup. - If trace acidity is unavoidable, consider adding a non-nucleophilic base. - Confirm the integrity of your starting material via HPLC or NMR before starting the reaction. |
| Appearance of unexpected peaks in HPLC analysis after workup. | Degradation during the reaction or workup. | - For reactions in acidic media, consider if the deprotected product is being formed. - For reactions involving oxidizing agents, consider the formation of oxidized byproducts. - Minimize exposure to high temperatures and light during the workup. |
| Discoloration of the solid compound upon storage. | Potential oxidative or photolytic degradation. | - Ensure the compound is stored in a tightly sealed container, protected from light, and at the recommended temperature. - Purge the container with an inert gas like nitrogen or argon before sealing. - Re-analyze the purity of the material before use. |
| Inconsistent reaction outcomes between batches. | Variable purity of the starting material. | - Qualify each new batch of this compound for purity using a standardized analytical method. - Review the storage conditions of all batches to ensure consistency. |
Experimental Protocols for Stability Assessment (Forced Degradation Studies)
Forced degradation studies are essential to understand the intrinsic stability of a molecule.[1][5] Below are generalized protocols for stress testing of this compound.
Preparation of Stock Solution
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
Stress Conditions
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Acidic Hydrolysis:
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Mix the stock solution with an equal volume of 0.1 M HCl.
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Keep the solution at room temperature and at an elevated temperature (e.g., 60°C).
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Monitor the reaction at various time points (e.g., 2, 6, 24 hours).
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Neutralize the sample with a suitable base before HPLC analysis.
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-
Basic Hydrolysis:
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Mix the stock solution with an equal volume of 0.1 M NaOH.
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Keep the solution at room temperature and at an elevated temperature (e.g., 60°C).
-
Monitor the reaction at various time points.
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Neutralize the sample with a suitable acid before HPLC analysis.
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-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of a 3% hydrogen peroxide solution.
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Keep the solution at room temperature.
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Monitor the reaction at various time points.
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-
Thermal Degradation (Solid State):
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Place a known quantity of the solid compound in a controlled temperature oven (e.g., 80°C).
-
Analyze samples at various time points.
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For analysis, dissolve the sample in a suitable solvent.
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-
Photolytic Degradation:
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Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
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Keep a control sample protected from light.
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Analyze the samples at appropriate time intervals.
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Analytical Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred analytical technique.
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Column: A C18 reverse-phase column is a common starting point.
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Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
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Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance.
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Analysis: The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample. Peak areas of any new peaks should also be recorded.
Data Presentation
Quantitative data from forced degradation studies should be summarized in a clear and structured table to facilitate comparison.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation | Major Degradation Products (Retention Time) |
| 0.1 M HCl | 24 | RT | Data | Data |
| 0.1 M HCl | 24 | 60 | Data | Data |
| 0.1 M NaOH | 24 | RT | Data | Data |
| 0.1 M NaOH | 24 | 60 | Data | Data |
| 3% H₂O₂ | 24 | RT | Data | Data |
| Solid State Heat | 48 | 80 | Data | Data |
| Photolytic (Solid) | Specify Illumination | RT | Data | Data |
| Photolytic (Solution) | Specify Illumination | RT | Data | Data |
*Data to be filled in based on experimental results.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for forced degradation studies.
References
Technical Support Center: Optimization of Boc Protection of 6-amino-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the Boc protection of 6-amino-1H-indazole. The information is presented in a question-and-answer format to directly assist with experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the potential sites of Boc protection on 6-amino-1H-indazole, and which is the most common?
6-amino-1H-indazole has three potential nucleophilic sites for Boc protection: the two nitrogen atoms of the indazole ring (N1 and N2) and the exocyclic amino group at the 6-position. Under standard basic or neutral conditions, the Boc group preferentially reacts with the N1 position of the indazole ring. This is due to the higher nucleophilicity of the ring nitrogens compared to the exocyclic aromatic amine. The product, 1-Boc-6-amino-1H-indazole, is a common and commercially available intermediate.[1][2]
Q2: How can I selectively protect the exocyclic 6-amino group?
Selective protection of the less basic exocyclic 6-amino group in the presence of the more nucleophilic indazole ring nitrogens can be achieved by controlling the reaction pH. By performing the reaction under acidic conditions (around pH 4.5), the more basic indazole nitrogens are protonated, rendering them non-nucleophilic. This allows the Boc anhydride to react selectively with the neutral, less basic 6-amino group.[3]
Q3: My reaction is incomplete, resulting in low yield. What are the common causes and solutions?
Incomplete Boc protection reactions can be due to several factors:
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Low Nucleophilicity: The 6-amino group is a relatively weak nucleophile. To improve the reaction rate and yield, consider adding a catalyst like 4-dimethylaminopyridine (DMAP) when not using pH control.[4]
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Poor Solubility: 6-amino-1H-indazole has poor solubility in many common organic solvents. Using a co-solvent system such as THF/water or dioxane/water can improve solubility and reaction efficiency.
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Inappropriate Stoichiometry: Ensure that at least one equivalent of di-tert-butyl dicarbonate (Boc)₂O is used. For challenging reactions, a slight excess (1.1 to 1.5 equivalents) may be beneficial.
Q4: I am observing the formation of multiple products. How can I minimize side reactions?
The formation of multiple products is a common issue and can arise from:
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Di-Boc or Tri-Boc Protection: Over-reaction can lead to the protection of multiple nitrogen sites. To avoid this, use a controlled amount of (Boc)₂O (typically 1.0-1.2 equivalents) and monitor the reaction progress closely by TLC or LC-MS.
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Isomer Formation: Different reaction conditions can lead to a mixture of N1-Boc, N2-Boc, and 6-amino-Boc isomers. The key to minimizing isomer formation is to choose conditions that strongly favor one site over the others, as detailed in the experimental protocols below.
Q5: How can I distinguish between the different Boc-protected isomers of 6-amino-1H-indazole?
The different isomers can be distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the protons and carbons, particularly those on the indazole ring and the Boc group, will be different for each isomer. A comparative table of expected chemical shifts is provided in the "Data Presentation" section.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low to no conversion of starting material | 1. Poor solubility of 6-amino-1H-indazole.2. Insufficient reactivity of the amino group.3. Deactivated catalyst. | 1. Use a co-solvent system like THF/water, dioxane/water, or DMF.2. For protection of the 6-amino group, ensure the pH is controlled around 4.5. For N1 protection, consider adding a catalytic amount of DMAP (0.1 eq.).3. Use fresh DMAP. |
| Formation of multiple products (isomers and/or multiple Boc groups) | 1. Reaction conditions are not selective.2. Over-reaction with excess (Boc)₂O.3. Reaction time is too long. | 1. For selective 6-amino protection, strictly maintain the pH at 4.5. For selective N1 protection, use a non-polar aprotic solvent like DCM or THF with a base like triethylamine or DMAP.2. Use 1.0 to 1.1 equivalents of (Boc)₂O.3. Monitor the reaction by TLC or LC-MS and quench it once the starting material is consumed. |
| Difficulty in purifying the desired product | 1. Similar polarity of isomers.2. Presence of unreacted (Boc)₂O or byproducts. | 1. Isomers can often be separated by column chromatography on silica gel. A gradient elution system may be required. Recrystallization can also be an effective purification method.2. During workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted (Boc)₂O and acidic impurities. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Selective Boc Protection of 6-amino-1H-indazole
| Target Product | Reagents & Conditions | Solvent | Typical Yield | Key Considerations |
| tert-butyl (1H-indazol-6-yl)carbamate (6-amino protection) | (Boc)₂O (1.1 eq.), 10% aq. acetic acid/1,4-dioxane, pH ~4.5, rt, 12-24 h | 1,4-Dioxane/Water | Moderate to High | Crucial to maintain pH to protonate indazole nitrogens.[3] |
| 1-Boc-6-amino-1H-indazole (N1 protection) | (Boc)₂O (1.1 eq.), DMAP (cat.), Et₃N (1.2 eq.), 0 °C to rt, 12 h | Dichloromethane (DCM) or Tetrahydrofuran (THF) | High | DMAP accelerates the reaction. N1 is generally favored over N2. |
Table 2: Comparative ¹H NMR and ¹³C NMR Data for Mono-Boc Protected 6-amino-1H-indazole Isomers (Predicted)
| Compound | Key ¹H NMR Signals (δ, ppm in CDCl₃) | Key ¹³C NMR Signals (δ, ppm in CDCl₃) |
| 6-amino-1H-indazole | ~7.8 (s, 1H, H3), ~7.5 (d, 1H, H7), ~6.8 (d, 1H, H5), ~6.7 (s, 1H, H4), ~3.8 (br s, 2H, NH₂) | - |
| tert-butyl (1H-indazol-6-yl)carbamate | ~9.8 (br s, 1H, indazole N-H), ~7.9 (s, 1H, H3), ~7.6 (d, 1H, H7), ~7.4 (s, 1H, H5), ~6.9 (s, 1H, H4), ~6.5 (br s, 1H, Boc N-H), 1.5 (s, 9H, Boc) | ~153 (C=O), ~81 (t-Bu C), ~28 (t-Bu CH₃) |
| 1-Boc-6-amino-1H-indazole | ~8.0 (s, 1H, H3), ~7.9 (d, 1H, H7), ~6.9 (d, 1H, H5), ~6.8 (s, 1H, H4), ~3.9 (br s, 2H, NH₂), 1.7 (s, 9H, Boc) | ~149 (C=O), ~84 (t-Bu C), ~28 (t-Bu CH₃) |
| 2-Boc-6-amino-1H-indazole | ~8.2 (s, 1H, H3), ~7.5 (d, 1H, H7), ~7.0 (d, 1H, H5), ~6.9 (s, 1H, H4), ~3.9 (br s, 2H, NH₂), 1.6 (s, 9H, Boc) | ~151 (C=O), ~85 (t-Bu C), ~28 (t-Bu CH₃) |
Note: The chemical shifts are predicted and may vary slightly based on experimental conditions.
Experimental Protocols
Protocol 1: Selective Protection of the 6-Amino Group
This protocol is adapted from a general method for the selective protection of aromatic amines in the presence of more basic nitrogens.[3]
-
Dissolve 6-amino-1H-indazole (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous acetic acid.
-
Adjust the pH of the solution to approximately 4.5 using glacial acetic acid or a suitable base.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain tert-butyl (1H-indazol-6-yl)carbamate.
Protocol 2: Selective Protection of the Indazole N1-Position
-
Suspend 6-amino-1H-indazole (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (Et₃N, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-Boc-6-amino-1H-indazole.
Visualizations
Caption: Experimental workflow for the selective Boc protection of 6-amino-1H-indazole.
Caption: Troubleshooting logic for the Boc protection of 6-amino-1H-indazole.
References
- 1. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
alternative reagents for the synthesis of "tert-butyl 6-amino-1H-indazole-1-carboxylate"
Technical Support Center: Synthesis of tert-butyl 6-amino-1H-indazole-1-carboxylate
Welcome to the Technical Support Center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and well-established synthetic route starts from 6-nitro-1H-indazole. The synthesis typically involves two key steps:
-
N-Boc Protection: The indazole nitrogen (N1) of 6-nitro-1H-indazole is protected with a tert-butyloxycarbonyl (Boc) group to yield tert-butyl 6-nitro-1H-indazole-1-carboxylate.
-
Nitro Group Reduction: The nitro group at the C6 position is then reduced to an amino group to afford the final product, this compound.
Q2: Why is N-protection of the indazole ring necessary before the nitro group reduction?
A2: Protecting the indazole nitrogen, typically at the N1 position, is crucial for several reasons. The unprotected indazole ring has two nucleophilic nitrogen atoms (N1 and N2), which can lead to a mixture of N1 and N2 alkylated or acylated products, complicating purification and reducing the yield of the desired isomer.[1] The Boc group enhances solubility in organic solvents and ensures stability during subsequent reactions.[2]
Q3: What are the challenges associated with the regioselective N-alkylation or N-acylation of indazoles?
A3: Achieving regioselectivity in the N-alkylation or N-acylation of indazoles is a significant challenge due to the presence of the two nucleophilic nitrogen atoms.[1] Direct functionalization often results in a mixture of N1 and N2 substituted regioisomers, which can be difficult to separate.[1] The ratio of N1 to N2 products is influenced by factors such as the choice of base, solvent, and the electronic and steric properties of substituents on the indazole ring.[3][4]
Q4: Are there alternative protecting groups to Boc for the indazole nitrogen?
A4: Yes, other protecting groups can be used for the indazole nitrogen. The choice of protecting group depends on the overall synthetic strategy and the compatibility with other functional groups in the molecule. Common alternatives include:
-
Carbamate-based:
-
Other N-Protecting Groups:
-
Benzyl (Bn): Can be introduced via benzylation with a benzyl halide.
-
Allyloxycarbonyl (Alloc): Removed by palladium-catalyzed transfer to a nucleophile.[7]
-
The orthogonality of these protecting groups (i.e., their selective removal under different conditions) is a key consideration in multi-step synthesis.[8]
Troubleshooting Guides
Problem 1: Low Yield or Incomplete N-Boc Protection
| Possible Cause | Suggested Solution |
| Poor solubility of 6-nitro-1H-indazole | Use a polar aprotic solvent such as DMF or DMSO to improve solubility.[2] |
| Insufficiently basic conditions | Use a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or 4-(dimethylamino)pyridine (DMAP) as a catalyst.[2] |
| Decomposition of Boc anhydride | Ensure the di-tert-butyl dicarbonate ((Boc)₂O) is fresh and has been stored properly. Use a slight excess (e.g., 1.1-1.2 equivalents). |
| Side reactions | Run the reaction at room temperature or slightly below to minimize the formation of byproducts. Monitor the reaction progress by TLC or LC-MS to avoid over-running the reaction. |
Problem 2: Formation of N1 and N2 Isomers during Protection
| Possible Cause | Suggested Solution |
| Reaction conditions favoring N2-acylation | For N1-selectivity, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) is often effective for N-alkylation and can be adapted for acylation.[3][4] |
| Thermodynamic vs. Kinetic Control | The N1-substituted product is often the thermodynamically more stable isomer.[1] Allowing the reaction to equilibrate by stirring for a longer time at room temperature may favor the N1 product. |
| Steric hindrance | While not directly applicable to the parent 6-amino-1H-indazole, for substituted indazoles, bulky groups at the C7 position can favor N1 substitution. |
Problem 3: Incomplete Reduction of the Nitro Group
| Possible Cause | Suggested Solution |
| Catalyst poisoning or deactivation (for catalytic hydrogenation) | Ensure the substrate and solvent are free of impurities that could poison the palladium on carbon (Pd/C) catalyst. Use a fresh batch of catalyst. |
| Insufficient reducing agent (for metal-based reductions) | Use a sufficient excess of the reducing agent (e.g., iron powder, tin(II) chloride). |
| Poor mass transfer (for catalytic hydrogenation) | Ensure vigorous stirring and a positive hydrogen pressure (e.g., using a hydrogen balloon). |
| Precipitation of the product | If the product precipitates during the reaction, consider using a different solvent system to maintain its solubility. |
Alternative Reagents and Protecting Groups
Alternative Reagents for N-Boc Protection
The most common reagent for Boc protection is di-tert-butyl dicarbonate ((Boc)₂O). However, other reagents can also be employed.
| Reagent | Typical Conditions | Advantages/Disadvantages |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Base (e.g., DIPEA, DMAP, NaH), Solvent (e.g., DMF, THF, CH₂Cl₂) | Readily available, generally high yielding. Can sometimes be sluggish with less nucleophilic amines. |
| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | Base (e.g., triethylamine), Solvent (e.g., dioxane, CH₂Cl₂) | Can be more reactive than (Boc)₂O. May be more expensive. |
| tert-Butyl Azidoformate (Boc-N₃) | Typically used for specific applications, can be hazardous. | Highly reactive, but potentially explosive and requires careful handling. |
Alternative N-Protecting Groups for 6-Amino-1H-Indazole
The choice of an alternative protecting group depends on the desired stability and deprotection conditions.
| Protecting Group | Introduction Reagent | Deprotection Conditions | Key Features |
| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂, Pd/C)[5] | Stable to acidic and basic conditions.[9] |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Base (e.g., 20% piperidine in DMF)[6] | Stable to acidic conditions, allowing for orthogonal protection with acid-labile groups like Boc.[10] |
| Benzyl (Bn) | Benzyl bromide or chloride | Catalytic hydrogenolysis | Stable to a wide range of conditions but requires hydrogenolysis for removal. |
| Allyloxycarbonyl (Alloc) | Allyl chloroformate | Pd(0) catalyst and a nucleophilic scavenger[7] | Orthogonal to both acid- and base-labile protecting groups.[7] |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 6-nitro-1H-indazole-1-carboxylate
This protocol details the N-Boc protection of 6-nitro-1H-indazole.
Materials:
-
6-nitro-1H-indazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 6-nitro-1H-indazole (1.0 eq) in DMF, add DIPEA (1.5 eq).
-
Add (Boc)₂O (1.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data:
| Parameter | Value |
| Yield | >95% conversion[2] |
| Reaction Time | 12 hours |
| Temperature | Room Temperature |
Protocol 2: Synthesis of this compound
This protocol describes the reduction of the nitro group of tert-butyl 6-nitro-1H-indazole-1-carboxylate.
Materials:
-
tert-butyl 6-nitro-1H-indazole-1-carboxylate
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas supply
Procedure:
-
To a solution of tert-butyl 6-nitro-1H-indazole-1-carboxylate (1.0 eq) in methanol, add 10% Pd/C (typically 5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (e.g., using a hydrogen balloon) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the product.
Quantitative Data:
| Parameter | Value |
| Yield | Typically high, often >90% |
| Reaction Time | 2-16 hours |
| Temperature | Room Temperature |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for the synthesis of the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 219503-81-8 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. ijacskros.com [ijacskros.com]
- 10. scielo.br [scielo.br]
Technical Support Center: Regioselective Functionalization of tert-butyl 6-amino-1H-indazole-1-carboxylate
Welcome to the technical support center for the regioselective functionalization of tert-butyl 6-amino-1H-indazole-1-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their synthetic endeavors with this versatile scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the regioselective functionalization of this compound?
A1: The primary challenges in the regioselective functionalization of this molecule stem from the presence of multiple reactive sites: the N1 and N2 positions of the indazole ring, the C3 and C7 positions, and the amino group at the C6 position. The key challenges include:
-
N1 vs. N2 Alkylation/Arylation: The indazole anion can exist in mesomeric forms, often leading to a mixture of N1 and N2 substituted products.[1][2] Achieving high regioselectivity for either isomer can be difficult and is highly dependent on reaction conditions.[1]
-
C-H Functionalization: Directing functionalization to a specific carbon atom (e.g., C3, C7) while avoiding reactions at other positions requires specific directing groups or catalysts.[3][4][5]
-
Chemoselectivity: The presence of the nucleophilic 6-amino group can compete with the indazole nitrogens in certain reactions, necessitating the use of protecting groups or carefully chosen reaction conditions.
Q2: How does the tert-butoxycarbonyl (Boc) group at the N1 position influence reactivity?
A2: The Boc group at the N1 position serves several important functions:
-
Directing Group: It electronically deactivates the N1 position for further substitution and can sterically hinder reactions at the adjacent C7 position.
-
Activation for C3-Functionalization: The Boc group facilitates deprotonation at the C3 position, enabling subsequent reactions with various electrophiles.[3]
-
Solubility and Stability: It enhances the solubility of the molecule in common organic solvents and provides stability during subsequent reaction steps.[6]
-
Protecting Group: It protects the N1 position from undesired reactions, such as alkylation or acylation.
Q3: What are the common strategies for achieving regioselective N-alkylation of indazoles?
A3: Achieving regioselective N-alkylation is a significant challenge.[1] Common strategies include:
-
Choice of Base and Solvent: The reaction conditions, including the base, solvent, and temperature, can significantly influence the N1/N2 ratio.[1] For instance, using cesium carbonate as the base has been shown to favor N1 alkylation through a chelation mechanism.[7]
-
Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable product, while N2-substituted indazoles can be the kinetically favored product.[1][2] Reaction conditions can be optimized to favor one over the other.
-
Nature of the Electrophile: The steric and electronic properties of the alkylating agent can also influence the regioselectivity.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in N-Alkylation (Mixture of N1 and N2 isomers)
Symptoms:
-
NMR and LC-MS analysis of the reaction mixture shows two major products with the same mass.
-
Difficulty in separating the two isomers by column chromatography.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Suboptimal Base/Solvent Combination | The choice of base and solvent is critical for N1/N2 selectivity.[1] For N1 selectivity, consider using Cs₂CO₃ in a polar aprotic solvent like DMF or acetonitrile.[7] For N2 selectivity, conditions employing a weaker base like K₂CO₃ might be explored, although this is highly substrate-dependent. |
| Reaction Temperature | The reaction may be under kinetic control, favoring the N2 isomer. To favor the thermodynamically more stable N1 isomer, try running the reaction at a higher temperature for a longer duration to allow for equilibration.[1] |
| Steric Hindrance of Electrophile | Bulky electrophiles may favor reaction at the less sterically hindered N1 position. If N2 selectivity is desired, a less bulky electrophile might be necessary. |
Problem 2: Low Yield or No Reaction in C3-Functionalization
Symptoms:
-
TLC or LC-MS analysis shows mainly unreacted starting material.
-
Formation of multiple unidentified byproducts.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Inefficient Deprotonation at C3 | For reactions requiring C3-lithiation, ensure anhydrous conditions and a sufficiently strong base (e.g., n-BuLi, LDA). The temperature should be kept low (e.g., -78 °C) to prevent side reactions.[8] |
| Poor Electrophile Reactivity | The electrophile may not be reactive enough. Consider using a more activated electrophile or adding an activating agent. |
| Interference from the 6-Amino Group | The 6-amino group might be reacting with the base or the electrophile. Consider protecting the amino group (e.g., as a carbamate or amide) before attempting C3-functionalization. |
| Incorrect Catalyst or Ligand for Cross-Coupling | For Suzuki-Miyaura or other cross-coupling reactions at C3 (after halogenation), screen different palladium catalysts and ligands to find the optimal combination for your specific substrates.[9] |
Problem 3: Unwanted Reaction at the 6-Amino Group
Symptoms:
-
Formation of N-acylated, N-alkylated, or other derivatives at the 6-amino position instead of the desired functionalization on the indazole ring.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Higher Nucleophilicity of the Amino Group | The 6-amino group is a potent nucleophile and can compete with the indazole nitrogens. |
| Protecting Group Strategy | The most straightforward solution is to protect the 6-amino group before carrying out the desired functionalization. Common protecting groups for anilines, such as Boc, Cbz, or acetyl, can be employed. The choice of protecting group will depend on the stability required for the subsequent reaction steps and the ease of deprotection. |
| Reaction Condition Optimization | In some cases, careful selection of reagents and conditions can favor reaction at the desired site. For example, using a bulky base might preferentially deprotonate the indazole nitrogen over interacting with the more sterically accessible amino group. However, this is often less reliable than using a protecting group. |
Experimental Protocols
Protocol 1: Regioselective C3-Iodination
This protocol is adapted from general procedures for the C3-halogenation of N-protected indazoles.[3]
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous THF under an argon atmosphere.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir the mixture at -78 °C for 1 hour.
-
Quenching with Iodine: Add a solution of iodine (1.2 eq) in anhydrous THF dropwise at -78 °C.
-
Warming and Quenching: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.
-
Extraction: Extract the mixture with ethyl acetate (3 x 50 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation of the 6-Amino Group
This protocol is a general procedure for the reductive amination to selectively functionalize the amino group.
-
Dissolution: Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in dichloroethane.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quenching: Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the mixture with dichloromethane (3 x 50 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualized Workflows and Pathways
Caption: Potential regioselective functionalization pathways.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. soc.chim.it [soc.chim.it]
- 4. Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 219503-81-8 | Benchchem [benchchem.com]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
byproduct identification in "tert-butyl 6-amino-1H-indazole-1-carboxylate" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of tert-butyl 6-amino-1H-indazole-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective two-step synthetic pathway is generally employed. The first step involves the reduction of 6-nitro-1H-indazole to 6-amino-1H-indazole. This is typically followed by the selective protection of the N1-position of the indazole ring with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O).
Q2: I am observing multiple spots on my TLC plate after the Boc protection step. What are the likely byproducts?
During the Boc protection of 6-amino-1H-indazole, several byproducts can form. The most common include the starting material (6-amino-1H-indazole), the N2-Boc protected isomer (tert-butyl 6-amino-2H-indazole-2-carboxylate), and a di-Boc protected species where both the indazole N1 and the 6-amino group are protected (tert-butyl 6-((tert-butoxycarbonyl)amino)-1H-indazole-1-carboxylate).
Q3: My final product is a deep red or brown color, which is difficult to purify. What could be the cause?
The formation of colored impurities can sometimes occur, particularly if there are residual starting materials or intermediates from the nitro reduction step.[1] In some cases, electron-rich indoles (and by extension, aminoindazoles) can be susceptible to the formation of colored dimeric byproducts under certain conditions.[1] Ensuring complete reduction of the nitro group and prompt work-up can help minimize the formation of these colored impurities.
Q4: After reduction of 6-nitro-1H-indazole, I see more than one product. What are the possibilities?
Incomplete reduction is a common issue. Alongside the desired 6-amino-1H-indazole, you may have unreacted 6-nitro-1H-indazole or partially reduced intermediates such as 6-nitroso-1H-indazole or N-(1H-indazol-6-yl)hydroxylamine. The presence of these can complicate the subsequent Boc protection step.
Troubleshooting Guides
Issue 1: Presence of Multiple Products after Boc Protection
| Observed Issue | Potential Cause | Recommended Action |
| Spot on TLC with lower Rf than the product | Unreacted 6-amino-1H-indazole | Increase the equivalents of (Boc)₂O and base (e.g., DMAP, Et₃N). Ensure the reaction goes to completion by monitoring with TLC. |
| Spot on TLC with a similar Rf to the product | N2-Boc protected isomer | The N1/N2 selectivity of Boc protection on indazoles can be influenced by the reaction conditions. Altering the solvent, base, or temperature may favor the formation of the desired N1-isomer. Purification by column chromatography is often necessary to separate these isomers. |
| Spot on TLC with a higher Rf than the product | Di-Boc protected byproduct | Use a stoichiometric amount of (Boc)₂O relative to the 6-amino-1H-indazole. Running the reaction at a lower temperature may also improve selectivity. |
Issue 2: Incomplete Reduction of 6-nitro-1H-indazole
| Observed Issue | Potential Cause | Recommended Action |
| Presence of starting material (6-nitro-1H-indazole) in the crude product | Insufficient reducing agent or reaction time | Increase the amount of reducing agent (e.g., Pd/C, SnCl₂) and/or extend the reaction time. Monitor the reaction by TLC until the starting material is fully consumed. |
| Complex mixture of products | Formation of intermediates (nitroso, hydroxylamine) | Ensure proper reaction conditions for the chosen reducing agent. For catalytic hydrogenation, ensure the catalyst is active and the system is under a positive pressure of hydrogen. |
Experimental Protocols
Protocol 1: Reduction of 6-nitro-1H-indazole to 6-amino-1H-indazole
-
Preparation : In a round-bottom flask, suspend 6-nitro-1H-indazole and a catalytic amount of 10% Palladium on carbon (Pd/C) in ethanol.
-
Reaction : Degas the suspension under reduced pressure and then introduce a hydrogen atmosphere (e.g., using a hydrogen-filled balloon).
-
Execution : Stir the reaction mixture vigorously at room temperature.
-
Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
Work-up : Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation : Concentrate the filtrate under reduced pressure to yield crude 6-amino-1H-indazole, which can be used in the next step without further purification.
Protocol 2: Boc Protection of 6-amino-1H-indazole
-
Preparation : Dissolve 6-amino-1H-indazole in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition : Add a base, such as 4-(dimethylamino)pyridine (DMAP) or triethylamine (Et₃N). Cool the mixture in an ice bath.
-
Boc Protection : Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent.
-
Reaction : Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up : Dilute the reaction mixture with the solvent and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2][3]
Visual Diagrams
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for byproduct identification after Boc protection.
References
Validation & Comparative
comparative analysis of synthesis routes for "tert-butyl 6-amino-1H-indazole-1-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established and emerging synthetic routes for tert-butyl 6-amino-1H-indazole-1-carboxylate, a key intermediate in the development of novel therapeutics, including kinase inhibitors and epigenetic modulators.[1] The comparison focuses on reaction efficiency, yield, purity, and experimental conditions to aid in the selection of the most suitable method for specific research and development needs.
Data Presentation: A Comparative Overview
The synthesis of this compound is primarily achieved through two main strategies: the reduction of a nitro precursor and the protection of a pre-formed aminoindazole. A third, more recent photocatalytic method offers a direct C-H amination approach. The following table summarizes the key quantitative data for these routes.
| Synthesis Route | Key Steps | Yield (%) | Purity (%) | Key Reagents | Notes |
| Route 1: Reduction of Nitro Precursor | 1. Nitration of 1H-indazole2. Boc Protection3. Nitro Group Reduction | ~72 (for reduction step) | ≥ 96 (HPLC)[2] | Zinc powder, acid / H₂, Pd/C[1] | A common and relatively high-yielding method.[1] Alternative reducing agents like Fe/HCl or SnCl₂ can result in lower purity (<85%).[1] |
| Route 2: Boc Protection of Aminoindazole | 1. Synthesis of 6-amino-1H-indazole2. Boc Protection | >95 (for protection step) | High | Di-tert-butyl dicarbonate (Boc₂O), DIPEA[1] | A straightforward method if the starting aminoindazole is readily available. |
| Route 3: Photocatalytic C-H Amination | Direct C-H amination of Boc-protected indazole | 30-35 | Experimental | Iridium photocatalyst[1] | A newer, direct method that avoids nitration but is currently low-yielding and considered experimental.[1] |
Experimental Protocols
Detailed methodologies for the key transformations in the most common synthesis routes are provided below.
Route 1: Reduction of tert-butyl 6-nitro-1H-indazole-1-carboxylate
This protocol focuses on the final reduction step to yield the target compound.
1. Materials:
-
tert-butyl 6-nitro-1H-indazole-1-carboxylate
-
Zinc powder
-
Acidic solvent (e.g., acetic acid or ammonium chloride solution)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
2. Procedure:
-
Dissolve tert-butyl 6-nitro-1H-indazole-1-carboxylate in a suitable acidic solvent.
-
Add zinc powder portion-wise to the solution while stirring. The reaction is exothermic and may require cooling.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, filter the mixture to remove excess zinc and inorganic salts.
-
Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound. An isolated yield of 72% has been reported for this method.[1]
Route 2: Boc Protection of 6-amino-1H-indazole
This protocol describes the protection of the indazole nitrogen.
1. Materials:
-
6-amino-1H-indazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
2. Procedure:
-
Dissolve 6-amino-1H-indazole in dimethylformamide (DMF).
-
Add N,N-diisopropylethylamine (DIPEA) to the solution as a base.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours. A conversion rate of over 95% has been reported under these conditions.[1]
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the final product.
Visualizations
The following diagrams illustrate the logical flow of the comparative analysis and the different synthetic pathways.
Caption: Logical workflow for the comparative analysis of synthesis routes.
Caption: Overview of the primary synthesis pathways.
References
biological activity comparison of "tert-butyl 6-amino-1H-indazole-1-carboxylate" derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biological Performance with Supporting Experimental Data
The tert-butyl 6-amino-1H-indazole-1-carboxylate scaffold serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules. Derivatives of this compound have demonstrated significant potential as anticancer agents and kinase inhibitors. This guide provides a comparative analysis of the biological activities of these derivatives, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
Comparative Analysis of Anticancer Activity
Derivatives of 6-amino-1H-indazole have been extensively evaluated for their antiproliferative activity against various human cancer cell lines. The nature and position of substituents on the indazole core and the 6-amino group play a crucial role in determining the cytotoxic potency. The following table summarizes the in vitro anticancer activity of selected N-substituted 6-amino-1H-indazole derivatives.
| Compound ID | R Group (Substitution at 6-amino position) | Cell Line | IC50 (µM) | Reference |
| 9f | 4-Fluorobenzyl | HCT116 | 14.3 ± 4.4 | [1][2] |
| 36 | N-(4-fluorobenzyl)-1,3-dimethyl | HCT116 | 0.4 ± 0.3 | [1][3] |
| 29 | N-Aromatic Substitution | A549 | 0.7 - 10 | [3] |
| 30 | N-Aromatic Substitution | A549 | 0.7 - 10 | [3] |
| 34 | N-Aromatic Substitution | A549 | 0.7 - 10 | [3] |
| 37 | N-Aromatic Substitution | A549 | 0.7 - 10 | [3] |
| 29 | N-Aromatic Substitution | SNU-638 | 0.7 - 10 | [3] |
| 30 | N-Aromatic Substitution | SNU-638 | 0.7 - 10 | [3] |
| 34 | N-Aromatic Substitution | SNU-638 | 0.7 - 10 | [3] |
| 36 | N-Aromatic Substitution | SNU-638 | 0.7 - 10 | [3] |
| 37 | N-Aromatic Substitution | SNU-638 | 0.7 - 10 | [3] |
Note: The tert-butoxycarbonyl group at the 1-position is often removed during the synthesis of the final active compounds.
Kinase Inhibition Profile
Indazole derivatives are known to target various protein kinases involved in cancer cell proliferation, angiogenesis, and survival. While specific IC50 values for a broad range of kinases for derivatives of this compound are not extensively compiled in single studies, the indazole scaffold is a known pharmacophore for inhibitors of kinases such as VEGFR, PDGFR, and c-Kit. For instance, some 6-substituted aminoindazole derivatives have been designed as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tumor immune evasion.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to evaluate the biological activity of the discussed compounds.
In Vitro Anticancer Activity Assessment (SRB Assay)[2]
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently wash the cells with PBS and fix with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell growth.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)[4][5][6]
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly correlated with kinase activity.
-
Kinase Reaction: Set up a reaction mixture containing the kinase, substrate, ATP, and the test inhibitor in a 384-well plate. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the kinase activity, and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the drug discovery process.
A generalized workflow for kinase inhibitor discovery.
Simplified VEGFR signaling pathway and inhibition.
Hypothesized p53-MDM2 pathway modulation.
References
A Comparative Guide to the Validation of Analytical Methods for Tert-butyl 6-amino-1H-indazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of "tert-butyl 6-amino-1H-indazole-1-carboxylate," a key intermediate in pharmaceutical synthesis.[1] Adherence to robust analytical method validation is crucial for ensuring data integrity, reliability, and compliance with regulatory standards throughout the drug development lifecycle.[2][3] This document outlines key performance characteristics of competing analytical techniques, detailed experimental protocols, and visual workflows to aid in method selection and implementation.
Introduction to the Analyte
This compound is a substituted indazole derivative featuring a tert-butoxycarbonyl (Boc) protecting group.[1] This protecting group enhances stability during synthesis and can be removed under mild acidic conditions, making it a versatile intermediate for multi-step reactions in drug discovery.[4] Given its role in the synthesis of potential therapeutic agents, validated analytical methods are imperative for quality control, stability testing, and pharmacokinetic studies.
Figure 1: Chemical structure of the analyte.
Comparative Analysis of Analytical Techniques
The two most prominent chromatographic techniques for the analysis of pharmaceutical compounds are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).[5] While both operate on the same fundamental principles of separating components from a mixture, they differ significantly in operating conditions and performance.[6]
High-Performance Liquid Chromatography (HPLC) has been a foundational technique in pharmaceutical analysis for decades. It is known for its robustness and versatility.[6] HPLC systems utilize columns with larger stationary phase particles (typically 3-5 µm) and operate at lower backpressures compared to UPLC.[6]
Ultra-Performance Liquid Chromatography (UPLC) is a more recent innovation that employs smaller particle sizes (typically 1.7 µm) and operates at much higher pressures (up to 100 MPa).[5][7] This results in significantly improved resolution, speed, and sensitivity.[6][7] UPLC can decrease analysis time by up to ninefold compared to HPLC systems using 5 µm particles, leading to increased laboratory productivity and reduced solvent consumption.[7][8]
The choice between HPLC and UPLC depends on the specific analytical requirements, desired sensitivity, and available resources.[6]
Performance Comparison: HPLC vs. UPLC
The following table summarizes typical validation parameters for the analysis of an indazole derivative like this compound, comparing the expected performance of a standard HPLC method with a UPLC method.
| Validation Parameter | HPLC (Typical Performance) | UPLC (Typical Performance) | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (R²) | > 0.998 | > 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.5% | 99.0% - 101.0% | 98.0% - 102.0% |
| Precision (RSD%) | < 1.5% | < 1.0% | ≤ 2.0% |
| Limit of Detection (LOD) | ~5 ng/mL | ~1 ng/mL | S/N Ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | ~15 ng/mL | ~3 ng/mL | S/N Ratio ≥ 10:1 |
| Analysis Run Time | 15 - 20 minutes | 3 - 5 minutes | N/A |
| Solvent Consumption | High | Low | N/A |
This data is representative and may vary based on specific instrumentation and method conditions.
Experimental Protocols
A validated analytical method is built upon a well-defined and reproducible experimental protocol.[9][10] The following sections provide detailed methodologies for a reversed-phase HPLC (RP-HPLC) method suitable for the quantification of this compound.
RP-HPLC Method for Assay Determination
This protocol is designed for determining the purity and concentration of the target analyte.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid in Water
-
B: Acetonitrile
-
-
Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (50:50 Acetonitrile:Water).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample to be analyzed at a target concentration within the calibration range using the same diluent.
Validation Workflow and Decision Making
The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[10][11] The process follows a structured workflow as outlined by regulatory bodies like the International Council for Harmonisation (ICH).[12][13]
Figure 2: General workflow for analytical method validation.
When choosing an analytical technique, the specific requirements of the analysis dictate the most suitable approach.
Figure 3: Decision guide for HPLC vs. UPLC selection.
References
- 1. This compound | 219503-81-8 | Benchchem [benchchem.com]
- 2. upm-inc.com [upm-inc.com]
- 3. particle.dk [particle.dk]
- 4. tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate [myskinrecipes.com]
- 5. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 6. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 7. rjptonline.org [rjptonline.org]
- 8. biomedres.us [biomedres.us]
- 9. wjarr.com [wjarr.com]
- 10. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 11. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 12. jordilabs.com [jordilabs.com]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. globalresearchonline.net [globalresearchonline.net]
A Comparative Analysis of In Vitro and In Vivo Efficacy of Anticancer Agents Derived from tert-Butyl 6-amino-1H-indazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preclinical Performance
The tert-butyl 6-amino-1H-indazole-1-carboxylate scaffold serves as a crucial starting point for the synthesis of novel anticancer agents. This guide provides a comparative overview of the preclinical efficacy of drug candidates derived from this core structure, with a focus on translating in vitro findings to in vivo outcomes. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
In Vitro Antiproliferative Activity
A series of indazole derivatives have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, were determined using the MTT assay.
One notable derivative, compound 2f ((E)-3-(3,5-dimethoxystyryl)-6-(5-(4-methylpiperazin-1-yl)pyridin-2-yl)-1H-indazole), has demonstrated significant antiproliferative activity across a panel of human cancer cell lines.[1] In comparison, another derivative, N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) , also exhibited potent activity, particularly against the HCT116 human colorectal cancer cell line, while showing low toxicity to normal human lung fibroblast cells (MRC5).[2] A third compound, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) , displayed strong antiproliferative effects against HCT116 cells as well.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 2f | A549 | Lung Carcinoma | 1.15 ± 0.12 |
| HepG2 | Hepatocellular Carcinoma | 0.80 ± 0.09 | |
| MCF-7 | Breast Adenocarcinoma | 0.34 ± 0.04 | |
| HCT116 | Colorectal Carcinoma | 0.56 ± 0.07 | |
| 4T1 | Murine Breast Cancer | 0.23 ± 0.03 | |
| 9f | HCT116 | Colorectal Carcinoma | 14.3 ± 4.4 |
| MRC5 | Normal Lung Fibroblast | >100 | |
| 36 | HCT116 | Colorectal Carcinoma | 0.4 ± 0.3 |
In Vivo Antitumor Efficacy
The promising in vitro results of compound 2f prompted its evaluation in a preclinical in vivo model. A syngeneic mouse model using 4T1 murine breast cancer cells, which are known for their high metastatic potential, was employed to assess the compound's ability to suppress tumor growth.
Mice bearing 4T1 tumors were treated with compound 2f , and tumor volume was monitored over time. The results indicated that compound 2f could significantly suppress the growth of the 4T1 tumors in vivo without obvious side effects to the animals.[1]
| Compound | Animal Model | Tumor Cell Line | Treatment | Outcome |
| 2f | BALB/c Mice | 4T1 (syngeneic) | Intraperitoneal injection | Significant suppression of tumor growth |
Mechanism of Action: Induction of Apoptosis
To elucidate the cellular mechanisms underlying its anticancer effects, compound 2f was investigated for its ability to induce programmed cell death, or apoptosis. Western blot analysis revealed that treatment with compound 2f led to a dose-dependent upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio is a key indicator of the activation of the intrinsic apoptotic pathway.
Furthermore, treatment with compound 2f resulted in an increased level of cleaved caspase-3, a critical executioner caspase in the apoptotic cascade.[1] The activation of caspase-3 confirms that the observed cell death occurs through apoptosis.
Below is a diagram illustrating the intrinsic apoptotic pathway initiated by compound 2f .
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Antiproliferative MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation : The IC50 value is calculated as the concentration of the drug that inhibits 50% of cell growth compared to the untreated control.
Western Blot Analysis for Apoptotic Markers
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Protein Extraction : Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE : Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo 4T1 Murine Breast Cancer Model
This syngeneic model allows for the study of tumor growth and metastasis in an immunocompetent host.
-
Cell Culture : Culture 4T1 murine breast cancer cells in appropriate media.
-
Tumor Inoculation : Subcutaneously inject 1 x 10^5 to 1 x 10^6 4T1 cells into the mammary fat pad of female BALB/c mice.
-
Tumor Growth Monitoring : Monitor tumor growth by measuring the tumor volume with calipers regularly.
-
Drug Administration : Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups. Administer the test compound at a predetermined dose and schedule (e.g., daily intraperitoneal injections).
-
Efficacy Evaluation : Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised and weighed.
The following diagram outlines the general workflow for the in vivo efficacy study.
References
The Indazole Scaffold: A Comparative Guide to the Structure-Activity Relationship of tert-Butyl 6-Amino-1H-indazole-1-carboxylate Analogues in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogues derived from tert-butyl 6-amino-1H-indazole-1-carboxylate. By amalgamating data from various studies, this document offers a comparative overview of their anticancer activities, supported by detailed experimental methodologies and visual representations of key synthetic and biological evaluation workflows.
The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives showing promising therapeutic potential, particularly in oncology. Analogues of this compound have been a focal point of research due to their significant inhibitory activity against various cancer-related targets. This guide aims to dissect the nuanced relationships between the chemical structures of these analogues and their biological efficacy, providing a valuable resource for the rational design of novel anticancer agents.
Comparative Analysis of Biological Activity
The antiproliferative activity of this compound analogues is highly dependent on the nature and position of substituents on the indazole ring system. The following tables summarize the in vitro cytotoxic activity of various analogues against a panel of human cancer cell lines.
Table 1: In Vitro Antiproliferative Activity of N-Substituted 6-Amino-1,3-dimethyl-1H-indazole Analogues [1][2]
| Compound ID | R Group (Substitution at 6-amino position) | HCT116 IC₅₀ (µM) | A549 IC₅₀ (µM) | SNU-638 IC₅₀ (µM) |
| Base | H | > 20 | > 20 | > 20 |
| 36 | 4-Fluorobenzyl | 0.4 ± 0.3 | 0.7 ± 0.2 | 1.1 ± 0.5 |
| 29 | Benzyl | 1.2 ± 0.5 | 3.1 ± 1.2 | 4.5 ± 2.1 |
| 30 | 4-Chlorobenzyl | 0.9 ± 0.4 | 2.5 ± 1.1 | 3.8 ± 1.7 |
| 34 | 4-Methylbenzyl | 1.5 ± 0.6 | 4.2 ± 1.8 | 5.1 ± 2.3 |
| 37 | 2-Fluorobenzyl | 0.8 ± 0.3 | 1.9 ± 0.8 | 2.7 ± 1.2 |
| 39 | Cyclohexylmethyl | 3.5 ± 1.5 | 2.8 ± 1.3 | 1.8 ± 1.4 |
Table 2: In Vitro Antiproliferative Activity of 6-Amino-1H-indazole Analogues [3][4]
| Compound ID | R Group (Substitution at 6-amino position) | HCT116 IC₅₀ (µM) | MRC-5 IC₅₀ (µM) |
| 9f | 4-Fluorobenzyl | 14.3 ± 4.4 | > 100 |
| 9a | Acetyl | 45.2 ± 8.7 | Not Reported |
| 9b | Propanoyl | 33.1 ± 6.2 | Not Reported |
| 9c | Butanoyl | 29.8 ± 5.5 | Not Reported |
| 9d | Benzyl | 25.6 ± 4.9 | Not Reported |
| 9e | 4-Chlorobenzyl | 18.9 ± 3.7 | Not Reported |
Structure-Activity Relationship (SAR) Summary
Analysis of the data presented in the tables reveals several key SAR trends for this class of compounds:
-
Substitution at the 6-Amino Position: Introduction of a substituent at the 6-amino group is crucial for antiproliferative activity.
-
Nature of the N-Substituent: Aromatic substituents, particularly substituted benzyl groups, generally confer potent activity. The presence of a fluorine atom on the benzyl ring, as seen in compound 36 , significantly enhances cytotoxicity against HCT116, A549, and SNU-638 cancer cell lines[1][2].
-
Methylation of the Indazole Core: Comparison between the N-methylated series (Table 1) and the non-methylated series (Table 2) suggests that methylation at the N1 and C3 positions of the indazole ring can lead to a significant increase in potency.
-
Selectivity: Compound 9f , a non-methylated analogue, exhibited promising selectivity, with potent activity against the HCT116 cancer cell line and low cytotoxicity in the normal MRC-5 cell line[3][4].
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies are provided below to enable reproducibility and further investigation.
Synthesis of N-Substituted 6-Amino-1H-indazole Analogues
The synthesis of N-substituted 6-amino-1H-indazole analogues typically involves a reductive amination reaction between 6-amino-1H-indazole and a corresponding aldehyde or ketone.
Materials:
-
6-Amino-1H-indazole
-
Substituted benzaldehyde (e.g., 4-fluorobenzaldehyde)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Glacial acetic acid
Procedure:
-
To a solution of 6-amino-1H-indazole (1.0 eq) in methanol, add the substituted benzaldehyde (1.2 eq) and a few drops of glacial acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 6-amino-1H-indazole analogue.
In Vitro Antiproliferative MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ values.
Cell Cycle Analysis by Flow Cytometry
This method is used to investigate the effect of the compounds on the distribution of cells in the different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, wash with PBS, and resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This assay is used to determine if the test compounds induce apoptosis (programmed cell death) in cancer cells.
Materials:
-
Cancer cell line of interest
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at various concentrations for a defined period.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizing the Workflow and SAR
To better illustrate the processes and relationships described, the following diagrams have been generated using the DOT language.
Caption: General workflow for the synthesis, biological evaluation, and SAR analysis of 6-amino-1H-indazole analogues.
Caption: Key structure-activity relationships for 6-amino-1H-indazole analogues.
References
A Comparative Guide to the Reactivity of the Amino Group in Indazole Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of functional groups on a core scaffold is paramount for efficient synthesis and lead optimization. The indazole ring is a privileged structure in medicinal chemistry, and its amino-substituted derivatives are crucial building blocks for a wide range of therapeutics, including kinase inhibitors.[1] The reactivity of the exocyclic amino group, however, is not uniform across its various positional isomers. Its nucleophilicity is highly dependent on its location on the benzene portion of the bicyclic system.
This guide provides an objective comparison of the reactivity of the amino group in 4-aminoindazole, 5-aminoindazole, 6-aminoindazole, and 7-aminoindazole. The comparison is based on fundamental electronic principles, supported by computational predictions and established experimental protocols.
Understanding the Electronic Landscape of Aminoindazoles
The reactivity of the amino group (-NH2), specifically its nucleophilicity and basicity, is governed by the electron density on the nitrogen atom. This density is modulated by the electronic effects—resonance (mesomeric) and inductive—exerted by the fused pyrazole ring. The pyrazole ring as a whole is electron-withdrawing, but its influence varies significantly depending on the position of the amino substituent.
-
5- and 7-Aminoindazoles: In these isomers, the nitrogen lone pair of the amino group can be delocalized into the aromatic system through resonance. However, the proximity of the electron-withdrawing pyrazole ring significantly impacts this. For 7-aminoindazole, the amino group is ortho to the pyrazole's N1, leading to a strong electron-withdrawing inductive effect that reduces the nucleophilicity of the amino group.
-
4- and 6-Aminoindazoles: The amino groups at the 4 and 6 positions are meta- and para-like, respectively, relative to the pyrazole's point of fusion. The 6-amino position, being 'para' to the C3 of the pyrazole, experiences a different electronic environment compared to the 4-amino position. Generally, an amino group at the 6-position is expected to be more activated (more nucleophilic) than one at the 4- or 7-position due to more favorable resonance stabilization of the corresponding arenium ion intermediate in electrophilic reactions.
The basicity of the amino group, a key indicator of its nucleophilicity, can be quantified by its pKa value (of the conjugate acid). While direct experimental comparative data is scarce, predicted values can provide a preliminary assessment.
Data Presentation: Comparison of Aminoindazole Isomers
The following table summarizes predicted pKa values for the conjugate acids of various aminoindazole isomers. It is critical to note that these values are derived from computational predictions by chemical suppliers and should be used as a relative guide pending experimental verification.[2][3][4] A higher pKa corresponds to a more basic and generally more nucleophilic amino group.
| Compound | Isomer Position | Predicted pKa (Conjugate Acid) | Reference |
| 5-Aminoindazole | 5 | 14.52 ± 0.40 | [3] |
| 6-Aminoindazole | 6 | 15.61 ± 0.40 | [2][4] |
Disclaimer: The pKa values listed are computationally predicted and may differ from experimentally determined values. They are presented for the purpose of relative comparison.
Based on these predictions, the amino group of 6-aminoindazole is expected to be the most basic and, therefore, potentially the most reactive nucleophile among the common isomers. The lower predicted pKa for 5-aminoindazole suggests a less reactive amino group. While predicted data for 4- and 7-aminoindazole is not consistently available from these sources, electronic principles suggest the 7-amino isomer would be the least basic due to strong inductive effects.
Mandatory Visualization
The interplay of structural and electronic factors determining the reactivity of the amino group can be visualized as a logical flow.
Caption: Logical flow from isomer structure to chemical reactivity.
A standardized experimental workflow is essential for the accurate comparison of reactivity between isomers.
Caption: Experimental workflow for comparing isomer reactivity.
Experimental Protocols
To experimentally validate the predicted reactivity, a standardized N-acylation reaction can be performed in parallel for each isomer.
General Protocol for Comparative N-Acylation of Aminoindazole Isomers
This protocol describes a general procedure for the N-acylation of an aminoindazole isomer using an acyl chloride. It is designed to be run in parallel for each isomer to allow for direct comparison of reaction rates or final yields.
Materials:
-
4-Aminoindazole, 5-Aminoindazole, 6-Aminoindazole, 7-Aminoindazole
-
Acylating agent (e.g., Acetyl Chloride or Benzoyl Chloride)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment:
-
Four parallel reaction vessels (e.g., round-bottom flasks) equipped with magnetic stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes for liquid transfer
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) setup
Procedure:
-
Reaction Setup: In each of the four flasks, dissolve one equivalent of the respective aminoindazole isomer (e.g., 1.0 mmol, 133.15 mg) in the anhydrous solvent (e.g., 10 mL of DCM) under an inert atmosphere.
-
Base Addition: To each stirred solution, add 1.2 equivalents of the tertiary amine base (e.g., 1.2 mmol of TEA).
-
Cooling: Cool all four reaction mixtures to 0 °C using an ice-water bath.
-
Acylating Agent Addition: Slowly add the acylating agent (1.05 equivalents, e.g., 1.05 mmol of acetyl chloride) dropwise to each flask simultaneously or in rapid succession to ensure a comparable start time.
-
Reaction Monitoring: Allow the reactions to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of each reaction at identical time points (e.g., every 30 minutes) by TLC or by taking small aliquots for LC-MS analysis to compare the rate of consumption of the starting material.
-
Work-up: Once the reaction in the most reactive flask is deemed complete (or after a set time, e.g., 4 hours, for yield comparison), quench all reactions by adding water.
-
Extraction: Transfer the contents of each flask to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Analysis and Comparison: Determine the crude yield for each isomer. Purify each product by column chromatography. Calculate the final isolated yield of the N-acylated product for each isomer. The resulting yields will provide a quantitative measure of the relative reactivity of the amino group for each isomer under the tested conditions.
Conclusion
The reactivity of the amino group on the indazole scaffold is highly dependent on its position. Based on electronic principles and computational predictions, the general order of reactivity is expected to be 6-amino > 5-amino > 4-amino > 7-aminoindazole . The 6-amino isomer is predicted to be the most nucleophilic due to favorable electronic effects, while the 7-amino isomer is likely the least reactive due to a strong ortho-inductive withdrawing effect from the pyrazole ring. This guide provides the theoretical framework and a robust experimental protocol for researchers to verify these relationships and make informed decisions in their synthetic strategies involving aminoindazole building blocks.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of tert-butyl 6-amino-1H-indazole-1-carboxylate
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents like tert-butyl 6-amino-1H-indazole-1-carboxylate are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, treating it as a hazardous chemical waste in line with available safety data.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. According to safety data for the synonymous compound 1-BOC-6-amino-indazole, it can cause skin irritation, serious eye irritation, and respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound. All operations involving the solid material should be conducted in a certified chemical fume hood to prevent inhalation of dust.
Hazard Data Summary
| Hazard Statement | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation[1] |
| Eye Irritation | H319 | Causes serious eye irritation[1] |
| Respiratory Irritation | H335 | May cause respiratory irritation[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical in the regular trash or down the drain. The following protocol outlines the necessary steps for its safe disposal.
Waste Identification and Segregation
-
Designate as Hazardous Waste : From the moment it is deemed waste, this compound must be treated as hazardous waste.
-
Segregate Solid Waste : This compound is a solid and should be segregated from liquid waste. It should also be stored separately from incompatible materials to prevent dangerous reactions.
Waste Accumulation and Storage
-
Use Appropriate Containers : Collect solid waste in a designated, leak-proof container with a secure lid. The container must be compatible with the chemical. Often, the original product container is a suitable choice for waste accumulation.
-
Proper Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started.
-
Keep Containers Closed : Waste containers must be kept securely closed except when adding waste. This prevents the release of dust and protects the contents from contamination.
-
Designated Storage Area : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general traffic.
Disposal of Contaminated Materials
-
Contaminated PPE and Labware : Any materials, such as gloves, weighing paper, or pipette tips, that come into direct contact with this compound should be considered contaminated and disposed of as hazardous solid waste in the same container as the chemical.
Disposal of Empty Containers
-
Triple Rinsing : Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate : The first rinseate must be collected and disposed of as hazardous liquid chemical waste. Subsequent rinses may also need to be collected depending on local regulations.
-
Deface Label : After triple rinsing and allowing the container to dry, completely remove or deface the original label before disposing of the container in the appropriate recycling or trash receptacle.
Arranging for Final Disposal
-
Professional Disposal Service : The disposal of this chemical waste must be handled by a licensed professional waste disposal service. Do not attempt to dispose of this material through municipal waste streams.
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste. Follow their specific procedures for waste hand-off.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling tert-Butyl 6-Amino-1H-indazole-1-carboxylate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling tert-butyl 6-amino-1H-indazole-1-carboxylate. The following procedures for personal protective equipment, operational handling, and disposal are critical for ensuring laboratory safety.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to prevent exposure and ensure safety. The following table summarizes the required PPE for handling this compound, based on guidelines for similar chemical structures.[1]
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before each use.[1] |
| Eyes | Safety glasses with side shields or goggles | Provides protection against splashes and airborne particles.[1] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing.[1][2] |
| Body | Laboratory coat | A standard lab coat is required to protect against skin contact.[1] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be selected based on a formal risk assessment.[1] |
Operational Plan: Step-by-Step Handling
Adherence to the following procedural steps is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
All handling of the solid material should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
-
Work in a well-ventilated area to avoid the accumulation of dust and aerosols.[4][5]
2. Handling the Compound:
-
Wear all required PPE as detailed in the table above.
-
Avoid the formation and inhalation of dust when handling the solid material.[2][4][5]
-
Use appropriate, non-sparking tools (e.g., spatulas) for transferring the compound.[4][5]
-
Avoid contact with skin and eyes.[4][5] Wash hands thoroughly after handling.[3]
3. In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.[1]
-
Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[1][3]
Disposal Plan
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Adhered or collected material should be promptly disposed of in suitable, closed containers.[3][4][5]
Experimental Workflow for Safe Handling
Caption: Safe handling workflow diagram.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
